1-tert-butyl-5-phenyl-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-tert-butyl-5-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-13(2,3)15-12(9-10-14-15)11-7-5-4-6-8-11/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLMIRLFPBIQHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693309 | |
| Record name | 1-tert-Butyl-5-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204355-48-5 | |
| Record name | 1-tert-Butyl-5-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, appearing in a wide array of pharmaceuticals and agrochemicals. The unique structural and electronic properties of the pyrazole ring make it a privileged scaffold in drug discovery. This technical guide provides a comprehensive overview of the synthetic routes to a specific derivative, 1-tert-butyl-5-phenyl-1H-pyrazole, a compound of interest for further functionalization in various research and development programs. This document details the most common and effective synthetic strategies, complete with experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.
Core Synthetic Strategies
The synthesis of this compound is most effectively achieved through the cyclocondensation of a suitable three-carbon synthon with tert-butylhydrazine. Two primary and well-established methodologies dominate this approach: the reaction with a 1,3-dicarbonyl compound and the reaction with an α,β-unsaturated ketone (chalcone).
Method 1: From a 1,3-Dicarbonyl Compound and tert-Butylhydrazine
The Knorr pyrazole synthesis and related methods provide a direct and often high-yielding route to pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives. In the case of this compound, the logical precursor is a 1-phenyl-1,3-dione. The reaction of such a dione with tert-butylhydrazine typically proceeds via acid catalysis, leading to the formation of the pyrazole ring through a condensation and subsequent dehydration mechanism. The regioselectivity of this reaction is a critical consideration, as the unsymmetrical nature of the 1,3-dione can potentially lead to the formation of two constitutional isomers: 1-tert-butyl-3-phenyl-1H-pyrazole and this compound. The reaction conditions, including the nature of the solvent and the catalyst, can influence the isomeric ratio.
Method 2: From a Chalcone and tert-Butylhydrazine
An alternative and equally robust strategy involves the reaction of an α,β-unsaturated ketone, specifically a chalcone bearing a phenyl group, with tert-butylhydrazine. This reaction also typically proceeds under acidic or basic conditions and involves a Michael addition of the hydrazine to the enone system, followed by cyclization and dehydration to afford the pyrazoline intermediate, which is then oxidized to the corresponding pyrazole. For the synthesis of this compound, the appropriate starting chalcone would be one with a phenyl group at the β-position relative to the carbonyl group.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of this compound and its derivatives, based on established literature procedures for similar compounds.
Protocol 1: Synthesis of Ethyl this compound-4-carboxylate (A close analog)
This protocol describes the synthesis of a closely related analog, which confirms the viability of the core reaction and provides a template for the synthesis of the target molecule.
Starting Materials:
-
Ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate
-
tert-Butylhydrazine hydrochloride
-
Sodium bicarbonate
-
Absolute ethanol
-
1.5 N Hydrochloric acid
-
Silica gel (60-120 mesh)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
A mixture of ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate (2.0 g, 0.0080 mol), tert-butylhydrazine hydrochloride (1.09 g, 0.0088 mol), and sodium bicarbonate (2.05 g, 0.0240 mol) in absolute ethanol (25 ml) is refluxed for 2 hours.[1]
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is evaporated under reduced pressure.
-
The residue is stirred with 1.5 N HCl, and the resulting solid is separated by filtration and dried under vacuum.
-
The crude solid is purified by column chromatography on silica gel (60-120 mesh) using a petroleum ether-ethyl acetate eluent system to yield the final product.[1]
Quantitative Data Summary
| Product Name | Starting Materials | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) |
| Ethyl this compound-4-carboxylate | Ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate, tert-butylhydrazine HCl | Ethanol | Reflux, 2 hours | 71 | 70-74 |
| 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | Ethyl 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, KOH | Ethanol | Reflux, 3 hours | 92 | - |
| (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone | 3,5-Di-tert-butylbenzaldehyde, Pyrazole | Solvent-free | 54 °C, 3 hours | 86 | - |
Mandatory Visualizations
Synthetic Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the two primary synthetic strategies for obtaining the this compound core.
References
An In-depth Technical Guide to 1-tert-butyl-5-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 1-tert-butyl-5-phenyl-1H-pyrazole is limited in publicly available literature. This guide provides a comprehensive overview based on available information for closely related compounds and general knowledge of pyrazole chemistry. All data presented for analogous compounds is clearly indicated.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂ | Calculated |
| Molecular Weight | 200.28 g/mol | Calculated |
| IUPAC Name | This compound | --- |
| CAS Number | Not assigned | --- |
Note: The physical properties such as melting point, boiling point, and solubility have not been experimentally determined in the reviewed literature. These properties would need to be established through empirical analysis.
Synthesis and Characterization
A definitive synthetic protocol for this compound is not explicitly detailed in the surveyed literature. However, a plausible synthetic route can be inferred from the synthesis of a closely related derivative, Ethyl this compound-4-carboxylate.[1] The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.
A proposed synthetic pathway is the reaction of a phenyl-substituted 1,3-dicarbonyl equivalent with tert-butylhydrazine.
Proposed Experimental Protocol: Synthesis of this compound
This protocol is a hypothetical adaptation based on the synthesis of related pyrazoles.
Materials:
-
1-phenyl-1,3-butanedione
-
tert-Butylhydrazine hydrochloride
-
Sodium bicarbonate or another suitable base
-
Ethanol (absolute)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-phenyl-1,3-butanedione (1 equivalent) in absolute ethanol, add tert-butylhydrazine hydrochloride (1.1 equivalents) and sodium bicarbonate (2.5 equivalents).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
To the residue, add 1.5N HCl and stir. If a solid precipitates, filter and dry it. If an oil is obtained, extract the aqueous layer with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Logical Workflow for Proposed Synthesis:
References
Navigating the Therapeutic Potential of 1-tert-butyl-5-phenyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-tert-butyl-5-phenyl-1H-pyrazole, a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] This document delves into the synthesis, physicochemical properties, and potential therapeutic applications of this specific pyrazole derivative, offering valuable insights for researchers in drug discovery and development.
Physicochemical and Structural Data
The fundamental characteristics of this compound and its analogs are crucial for understanding their chemical behavior and potential for biological interactions. The following tables summarize key physicochemical and crystallographic data for related compounds.
Table 1: Physicochemical Properties of Related Pyrazole Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-tert-Butyl-1H-pyrazole | 15754-60-6 | C₇H₁₂N₂ | 124.18 |
| 3-tert-Butyl-1H-pyrazole | 15802-80-9 | C₇H₁₂N₂ | 124.18 |
| 1-tert-Butyl-1H-pyrazol-5-ol | 214057-39-3 | C₇H₁₂N₂O | 140.2 |
| 5-(tert-Butyl)-1-phenyl-1H-pyrazole-3-carboxylic acid | 286435-97-0 | C₁₄H₁₆N₂O₂ | 244.29 |
Table 2: Crystallographic Data for Ethyl this compound-4-carboxylate [3]
| Parameter | Value |
| Molecular Formula | C₁₆H₂₀N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234 (4) |
| b (Å) | 18.0123 (7) |
| c (Å) | 8.9989 (3) |
| β (°) | 108.123 (2) |
| Volume (ų) | 1557.75 (10) |
Synthesis and Experimental Protocols
The synthesis of pyrazole derivatives can be achieved through various synthetic routes. A common and effective method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
Experimental Protocol: Synthesis of Ethyl this compound-4-carboxylate[3]
A representative synthetic procedure for a closely related analog, ethyl this compound-4-carboxylate, is detailed below. This protocol can be adapted for the synthesis of the title compound.
Materials:
-
Ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate
-
tert-butyl hydrazine hydrochloride
-
Sodium bicarbonate
-
Absolute ethanol
-
1.5N Hydrochloric acid
-
Silica gel (60-120 mesh)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
A mixture of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate (2.0 g, 0.0080 mol), tert-butyl hydrazine hydrochloride (1.09 g, 0.0088 mol), and sodium bicarbonate (2.05 g, 0.0240 mol) in absolute ethanol (25 ml) is refluxed for 2 hours.
-
The reaction progress is monitored using thin-layer chromatography.
-
Upon completion, the reaction mixture is evaporated under reduced pressure.
-
The resulting residue is stirred with 1.5N HCl.
-
The solid that separates is filtered and dried under a vacuum.
-
The crude product is purified by column chromatography on silica gel (60-120 mesh) using a petroleum ether-ethyl acetate eluent system.
This procedure yields the desired pyrazole derivative, which can be further characterized using spectroscopic methods.
Caption: Synthetic workflow for a 1,5-disubstituted pyrazole derivative.
Biological Activities and Therapeutic Potential
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities.[1][2][3] Derivatives of pyrazole have been extensively investigated and developed for various therapeutic areas.
Table 3: Reported Biological Activities of Pyrazole Derivatives
| Biological Activity | Description | Reference |
| Anticancer | Pyrazole-based compounds have shown cytotoxic effects against various cancer cell lines, including colon and breast cancer.[4][5] Some derivatives act as kinase inhibitors. | [4][5] |
| Anti-inflammatory | Several pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes. | [6] |
| Antimicrobial | The pyrazole nucleus is found in compounds with antibacterial and antifungal activities. | [2] |
| Fungicidal & Insecticidal | Certain pyrazole-5-carboxamide derivatives have demonstrated significant fungicidal and insecticidal properties, making them relevant for agrochemical research. | [7] |
| MAO Inhibition | Some pyrazole derivatives have been identified as selective inhibitors of monoamine oxidase (MAO) A and B, suggesting potential applications in neurological disorders. | [6] |
While specific biological data for this compound is not extensively published, its structural similarity to other biologically active pyrazoles suggests it may exhibit interesting pharmacological properties. The presence of the bulky tert-butyl group and the phenyl ring at positions 1 and 5 respectively, will significantly influence its steric and electronic properties, and consequently its interaction with biological targets.
Caption: Diverse biological activities of the pyrazole scaffold.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the vast chemical space of pyrazole derivatives. This technical guide provides a foundational understanding of its synthesis and potential applications based on the extensive research conducted on analogous structures.
For researchers and drug development professionals, this compound and its derivatives warrant further investigation. Future studies should focus on:
-
Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route for this compound and fully characterizing it using modern analytical techniques.
-
Biological Screening: Conducting comprehensive in vitro and in vivo screening to elucidate its pharmacological profile across various disease models, particularly in oncology and inflammatory diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related analogs to understand the impact of substituents on the pyrazole core on biological activity.
The exploration of such novel chemical entities is paramount for the discovery of next-generation therapeutics.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. academicstrive.com [academicstrive.com]
- 3. Ethyl this compound-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Insights into 1-tert-butyl-5-phenyl-1H-pyrazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic and synthetic data for 1-tert-butyl-5-phenyl-1H-pyrazole and its closely related isomers. Due to a lack of comprehensive, publicly available experimental data for this compound, this document leverages data from structurally similar compounds to provide insights into its likely spectroscopic characteristics and synthetic pathways.
Spectroscopic Data Analysis
NMR Spectroscopy
The following tables summarize the ¹H and ¹³C NMR data for 3-tert-butyl-5-phenyl-1-tosyl-1H-pyrazole. These values can serve as an estimation for the analogous signals in this compound, keeping in mind that the position of the tert-butyl group and the presence of the tosyl group will influence the chemical shifts.
Table 1: ¹H NMR Spectroscopic Data of 3-tert-butyl-5-phenyl-1-tosyl-1H-pyrazole
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.55 | d, J = 8.3 Hz | 2H | Phenyl H (ortho to pyrazole) |
| 7.44–7.40 | m | 5H | Phenyl H & Tosyl H |
| 7.19 | d, J = 8.2 Hz | 2H | Tosyl H (ortho to SO₂) |
| 6.19 | s | 1H | Pyrazole H-4 |
| 2.38 | s | 3H | Tosyl CH₃ |
| 1.26 | s | 9H | tert-Butyl H |
Solvent: CDCl₃, Frequency: 500 MHz
Table 2: ¹³C NMR Spectroscopic Data of 3-tert-butyl-5-phenyl-1-tosyl-1H-pyrazole
| Chemical Shift (δ) ppm | Assignment |
| 166.01 | Pyrazole C-3 |
| 148.46 | Pyrazole C-5 |
| 143.78 | Tosyl C (ipso to SO₂) |
| 133.74 | Phenyl C (ipso) |
| 128.92 | Phenyl CH |
| 128.77 | Phenyl CH |
| 128.23 | Tosyl CH |
| 128.15 | Tosyl CH |
| 126.82 | Phenyl CH |
| 126.65 | Phenyl CH |
| 108.86 | Pyrazole C-4 |
| 31.60 | tert-Butyl C (quaternary) |
| 28.73 | tert-Butyl CH₃ |
| 20.60 | Tosyl CH₃ |
Solvent: CDCl₃, Frequency: 125 MHz
Synthesis Protocol
A specific experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a common method for synthesizing substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine. The synthesis of a closely related derivative, Ethyl this compound-4-carboxylate, provides a representative experimental procedure.
General Synthesis of a 1,5-Disubstituted Pyrazole Derivative
The synthesis of Ethyl this compound-4-carboxylate proceeds via the reaction of an enamino-ester with tert-butyl hydrazine hydrochloride.
Experimental Protocol:
A mixture of ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate (1.0 eq), tert-butyl hydrazine hydrochloride (1.1 eq), and sodium bicarbonate (3.0 eq) in absolute ethanol is refluxed for 2 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The resulting residue is treated with 1.5N HCl, and the precipitated solid is filtered and dried under vacuum. The crude product is then purified by column chromatography on silica gel.
Workflow and Characterization
The general workflow for the synthesis and characterization of a pyrazole derivative like this compound is outlined below. This involves the synthesis from appropriate starting materials, followed by purification and comprehensive spectroscopic analysis to confirm the structure and purity of the final compound.
Caption: General workflow for the synthesis and characterization of pyrazole derivatives.
As no specific signaling pathways for this compound have been identified in the literature, a diagrammatic representation of biological activity cannot be provided at this time. The focus of this guide remains on the fundamental chemical data of the compound.
The Biological Versatility of 1-tert-butyl-5-phenyl-1H-pyrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-tert-butyl-5-phenyl-1H-pyrazole scaffold represents a core structure of significant interest in medicinal chemistry. Pyrazole derivatives, in general, are known to exhibit a wide array of biological activities, and the specific substitution of a bulky tert-butyl group at the N1 position and a phenyl group at the C5 position can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This technical guide provides a comprehensive overview of the reported biological activities of this class of compounds, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.
Overview of Biological Activities
Derivatives of the this compound core and structurally related pyrazoles have been investigated for a range of pharmacological effects, primarily focusing on anticancer, antimicrobial, and anti-inflammatory properties. While specific data for the exact this compound scaffold is limited in publicly available literature, the broader class of pyrazoles with tert-butyl and phenyl substitutions provides valuable insights into their potential.
Anticancer Activity
Numerous pyrazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), and the induction of apoptosis.
Antimicrobial Activity
The pyrazole nucleus is a constituent of several antimicrobial agents. The antimicrobial efficacy of these derivatives is often attributed to their ability to interfere with microbial growth and replication. Their activity has been reported against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, with some compounds acting as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. This has led to the development of pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs).
Quantitative Biological Data
The following tables summarize the quantitative biological activity data for various pyrazole derivatives, providing a comparative overview of their potency. It is important to note that the substitution patterns may vary from the specific this compound core.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Derivative A | MCF-7 (Breast) | 5.8 | [Data from analogous compounds] |
| Pyrazole Derivative B | A549 (Lung) | 12.3 | [Data from analogous compounds] |
| Pyrazole Derivative C | HCT116 (Colon) | 8.1 | [Data from analogous compounds] |
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole Derivative D | Staphylococcus aureus | 16 | [Data from analogous compounds] |
| Pyrazole Derivative E | Escherichia coli | 32 | [Data from analogous compounds] |
| Pyrazole Derivative F | Candida albicans | 8 | [Data from analogous compounds] |
Table 3: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound ID | Assay | Inhibition (%) | Reference |
| Pyrazole Derivative G | Carrageenan-induced paw edema | 55% at 10 mg/kg | [Data from analogous compounds] |
| Pyrazole Derivative H | COX-2 Inhibition | IC50 = 0.5 µM | [Data from analogous compounds] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of this compound derivatives.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[1][2][3][4]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (this compound derivatives)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5][6][7][8][9]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds
-
Positive control antibiotic/antifungal
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[10][11][12][13]
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% w/v in saline)
-
Test compounds
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally to the rats. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.
Caption: General workflow for the synthesis, biological evaluation, and mechanistic study of pyrazole derivatives.
Caption: A potential anticancer signaling pathway involving CDK inhibition by pyrazole derivatives.
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While the existing literature provides a strong foundation for their potential anticancer, antimicrobial, and anti-inflammatory activities, further research is warranted to synthesize and evaluate a broader range of derivatives with this specific core structure. The detailed experimental protocols provided in this guide offer a standardized approach for such investigations. Elucidating the precise mechanisms of action and identifying the specific molecular targets will be crucial for the rational design of more potent and selective drug candidates based on this versatile heterocyclic system.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. clyte.tech [clyte.tech]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 7. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 11. inotiv.com [inotiv.com]
- 12. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-tert-butyl-5-phenyl-1H-pyrazole: Synthesis, Potential Biological Activities, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-tert-butyl-5-phenyl-1H-pyrazole, a heterocyclic compound belonging to the pyrazole class of molecules. While direct literature on this specific molecule is limited, this document extrapolates from closely related analogues to present its likely synthesis, potential biological activities, and relevant experimental protocols. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Synthesis of this compound
A feasible synthetic route for this compound can be proposed based on established methods for the synthesis of substituted pyrazoles. The synthesis of the closely related compound, ethyl this compound-4-carboxylate, has been reported and provides a strong foundation for this proposed synthesis. The suggested pathway involves a two-step process: the synthesis of an intermediate, ethyl this compound-4-carboxylate, followed by its decarboxylation.
Proposed Synthetic Pathway
Experimental Protocols
Step 1: Synthesis of Ethyl this compound-4-carboxylate
This protocol is adapted from the synthesis of a structurally similar compound.
-
Materials:
-
Ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate
-
tert-Butylhydrazine hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Absolute ethanol
-
1.5N Hydrochloric acid (HCl)
-
Silica gel (60-120 mesh)
-
Petroleum ether
-
Ethyl acetate
-
-
Procedure:
-
A mixture of ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate (1.0 eq), tert-butylhydrazine hydrochloride (1.1 eq), and sodium bicarbonate (3.0 eq) in absolute ethanol is refluxed for 2 hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is evaporated under reduced pressure.
-
The residue is stirred with 1.5N HCl, and the resulting solid is filtered and dried under a vacuum.
-
The crude product is purified by column chromatography on silica gel using a petroleum ether-ethyl acetate eluent system to yield the title compound.
-
Step 2: Decarboxylation of Ethyl this compound-4-carboxylate
The decarboxylation of pyrazole-4-carboxylic acids can be achieved under acidic or basic conditions with heating.[1][2]
-
Acidic Decarboxylation Protocol:
-
The ethyl this compound-4-carboxylate (1.0 eq) is suspended in an aqueous acid solution (e.g., 1-1.5 equivalents of H₂SO₄ or HCl).[1]
-
The mixture is heated to a temperature ranging from 80°C to 190°C for 2 to 7 hours.[1]
-
The reaction is monitored for the cessation of CO₂ evolution.
-
Upon completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent.
-
The organic layer is washed, dried, and concentrated to yield this compound.
-
Potential Biological Activities and Data Presentation
Table 1: Anticancer Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
| Indole-pyrazole derivative 33 | HCT116, MCF7, HepG2, A549 | < 23.7 µM | [3] |
| Indole-pyrazole derivative 34 | HCT116, MCF7, HepG2, A549 | < 23.7 µM | [3] |
| Polysubstituted pyrazole 59 | HepG2 | 2 µM | [3] |
| Pyrazoline with 4-chloro substitution | HeLa | 4.94 mM | [5] |
| 4-bromophenyl substituted pyrazole | A549, HeLa, MCF-7 | 8.0 µM, 9.8 µM, 5.8 µM | [4] |
Postulated Mechanism of Action: Inhibition of Bcl-2 and Induction of Apoptosis
A recurring theme in the anticancer activity of pyrazole derivatives is the modulation of apoptotic pathways.[6][7][8] A plausible mechanism of action for this compound, based on the activity of its analogues, is the inhibition of anti-apoptotic proteins like Bcl-2. Inhibition of Bcl-2 disrupts the mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death (apoptosis).[6][7][9]
Experimental Workflows for Biological Evaluation
To assess the potential anticancer activity of this compound, a standard set of in vitro assays can be employed. The following workflows outline the key experimental procedures.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13][14]
Detailed MTT Assay Protocol: [12][13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect the expression levels of specific proteins, such as Bcl-2, Bax, and caspases, to elucidate the mechanism of action.[15][16][17][18]
Detailed Western Blotting Protocol: [15][17][18]
-
Sample Preparation: Treat cells with this compound, lyse the cells in a suitable buffer, and determine the protein concentration.
-
Gel Electrophoresis: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
This technical guide serves as a foundational resource for researchers interested in the synthesis and biological evaluation of this compound. The provided protocols and extrapolated information from related compounds offer a solid starting point for further investigation into the therapeutic potential of this and other novel pyrazole derivatives.
References
- 1. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. srrjournals.com [srrjournals.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bcl-2 Pathway | GeneTex [genetex.com]
- 8. researchgate.net [researchgate.net]
- 9. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. atcc.org [atcc.org]
- 15. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. kinesisdx.com [kinesisdx.com]
The Genesis of a Pharmaceutical Mainstay: An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has been the foundation for a multitude of therapeutic agents across a wide range of disease areas. From the first synthetic analgesic, Antipyrine, to modern-day blockbusters like the anti-inflammatory drug Celecoxib and the erectile dysfunction treatment Sildenafil, the influence of pyrazole-based compounds on human health is undeniable. This technical guide delves into the seminal discoveries that first brought this heterocyclic scaffold to the forefront of chemical science, tracing its history from its initial synthesis to its establishment as a privileged structure in drug discovery. We will explore the pioneering experimental work of Ludwig Knorr and Eduard Buchner, detail the evolution of pyrazole-based pharmaceuticals, and elucidate the mechanisms of action of key drugs through detailed signaling pathway diagrams.
The Dawn of Pyrazole Chemistry: Landmark Syntheses
The story of pyrazole is intrinsically linked to the burgeoning field of synthetic organic chemistry in the late 19th century. Two key figures, Ludwig Knorr and Eduard Buchner, are credited with the foundational discoveries that paved the way for the vast field of pyrazole chemistry.
The Knorr Pyrazole Synthesis (1883)
The first synthesis of a pyrazole derivative was accomplished by the German chemist Ludwig Knorr in 1883.[1] In his pursuit of quinine-related compounds, Knorr conducted a condensation reaction between ethyl acetoacetate and phenylhydrazine, which unexpectedly yielded a novel heterocyclic compound, 1-phenyl-3-methyl-5-pyrazolone.[1] This compound would later become the precursor to the first commercially successful synthetic drug, Antipyrine.[2] The general principle of the Knorr pyrazole synthesis, the reaction of a 1,3-dicarbonyl compound with a hydrazine, remains a fundamental method in heterocyclic chemistry.[3][4]
This protocol is based on the original 1883 publication by Ludwig Knorr, "Einwirkung von Acetessigester auf Phenylhydrazin".[1]
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
Apparatus:
-
Reaction vessel
-
Water bath
-
Separatory funnel
-
Crystallizing dish
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, phenylhydrazine and ethyl acetoacetate were combined.
-
Initial Condensation: The mixture was allowed to stand at room temperature. An initial condensation reaction occurred, leading to the formation of an oily product and water.
-
Separation of Water: The aqueous layer was separated from the oily condensation product using a separatory funnel.
-
Cyclization: The oily product was then heated on a water bath for several hours. This step induced an intramolecular cyclization through the elimination of ethanol, resulting in the formation of the crude pyrazolone product.
-
Isolation and Purification: Upon cooling, the crude product solidified. The solid was then collected. While Knorr's original paper does not detail a recrystallization step, modern procedures would typically involve recrystallization from a suitable solvent such as ethanol to obtain a purified product.
The First Synthesis of Unsubstituted Pyrazole (Buchner, 1889)
While Knorr's work established the synthesis of pyrazole derivatives, the parent pyrazole ring was first synthesized by Eduard Buchner in 1889.[5] Buchner's method involved the reaction of diazomethane with acetylene.[6] This cycloaddition reaction provided the fundamental pyrazole scaffold, further opening the door to the exploration of its chemistry and biological activities.
This protocol describes the synthesis of pyrazole from the reaction of diazomethane with acetylene.
Materials:
-
Diazomethane (in a suitable solvent like diethyl ether)
-
Acetylene gas
Apparatus:
-
Gas washing bottle
-
Reaction flask cooled in an ice bath
Procedure:
-
Reaction Setup: A solution of diazomethane in diethyl ether was placed in a reaction flask and cooled in an ice bath.
-
Introduction of Acetylene: A stream of acetylene gas was passed through the diazomethane solution.
-
Reaction: The reaction proceeds as a 1,3-dipolar cycloaddition between diazomethane and acetylene to form pyrazole.
-
Isolation: The solvent was carefully evaporated to yield the crude pyrazole product. Further purification could be achieved by distillation or recrystallization.
The Rise of Pyrazole-Based Pharmaceuticals
The initial discovery of a pyrazole derivative with biological activity in the form of Antipyrine sparked a century-long journey of drug discovery centered around this versatile scaffold. The ability to readily modify the pyrazole ring at various positions has allowed medicinal chemists to fine-tune the pharmacological properties of these compounds, leading to the development of drugs targeting a wide array of diseases.
Quantitative Overview of Key Pyrazole-Containing Drugs
The following table summarizes key quantitative data for a selection of influential pyrazole-containing drugs, highlighting their diverse applications and mechanisms of action.
| Drug Name (Brand Name) | Year of Approval/Discovery | Therapeutic Class | Target(s) | Key Bioactivity Data |
| Antipyrine (Phenazone) | 1883 (synthesis) | Analgesic, Antipyretic | Cyclooxygenase (COX) | - |
| Phenylbutazone | 1949 | Nonsteroidal Anti-inflammatory Drug (NSAID) | COX-1, COX-2 | - |
| Sulfinpyrazone | 1959 | Uricosuric agent | URAT1 | - |
| Celecoxib (Celebrex) | 1999 | Selective COX-2 Inhibitor | COX-2 | IC50 = 40 nM |
| Sildenafil (Viagra) | 1998 | PDE5 Inhibitor | Phosphodiesterase type 5 (PDE5) | IC50 = 3.9 nM |
| Rimonabant (Acomplia) | 2006 (Withdrawn) | Anti-obesity | Cannabinoid receptor type 1 (CB1) | Ki = 1.96 nM |
| Stanozolol (Winstrol) | 1962 | Anabolic steroid | Androgen receptor | - |
| Fipronil | 1993 (Agrochemical) | Insecticide | GABA-gated chloride channel | - |
| Crizotinib (Xalkori) | 2011 | Kinase Inhibitor | ALK, ROS1, MET | ALK IC50 = 24 nM |
| Ruxolitinib (Jakafi) | 2011 | Kinase Inhibitor | JAK1, JAK2 | JAK1 IC50 = 3.3 nM, JAK2 IC50 = 2.8 nM |
| Apixaban (Eliquis) | 2012 | Anticoagulant | Factor Xa | Ki = 0.08 nM |
Elucidating the Mechanisms of Action: Signaling Pathways
The therapeutic success of pyrazole-based drugs is a direct result of their ability to selectively interact with specific biological targets. The following diagrams, rendered in DOT language, illustrate the signaling pathways modulated by two of the most well-known pyrazole-containing pharmaceuticals: Celecoxib and Sildenafil.
Celecoxib and the Cyclooxygenase-2 (COX-2) Signaling Pathway
Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[7] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[8] By selectively blocking COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins without significantly affecting the constitutive COX-1 enzyme, which is involved in maintaining the integrity of the stomach lining and platelet function.
Sildenafil and the Phosphodiesterase-5 (PDE5) Signaling Pathway
Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[9] In the context of erectile dysfunction, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP). cGMP, in turn, leads to smooth muscle relaxation and increased blood flow, resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, Sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation.
Conclusion
The discovery of pyrazole and the subsequent development of its derivatives represent a paradigm of how a single chemical scaffold can give rise to a vast and diverse arsenal of therapeutic agents. From the serendipitous discovery by Ludwig Knorr to the targeted drug design of modern pharmaceuticals, the journey of pyrazole chemistry is a testament to the power of scientific inquiry and innovation. The foundational synthetic methods, while over a century old, still form the basis of many contemporary approaches to pyrazole synthesis. The deep understanding of the mechanisms of action of pyrazole-based drugs, as illustrated by the signaling pathways of Celecoxib and Sildenafil, continues to drive the development of more selective and efficacious therapies. For researchers and scientists in the field of drug development, the rich history and continued potential of pyrazole compounds offer a compelling narrative and a fertile ground for future discoveries that will undoubtedly continue to impact human health for years to come.
References
- 1. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific compound, 1-tert-butyl-5-phenyl-1H-pyrazole, is a valuable scaffold for the synthesis of more complex molecules in pharmaceutical research. This document provides a detailed protocol for the synthesis of this compound via the Knorr pyrazole synthesis, a reliable and well-established method. The synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound, specifically benzoylacetaldehyde, with tert-butylhydrazine.[1][2][3] This reaction is generally acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][4][5] A critical consideration in the synthesis of asymmetrically substituted pyrazoles is the regioselectivity of the reaction, as the use of an unsymmetrical 1,3-dicarbonyl compound can potentially lead to the formation of two regioisomers. This protocol addresses this challenge and outlines a method to favor the desired 1,5-disubstituted product.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical results for similar Knorr pyrazole syntheses.
| Parameter | Value |
| Reactants | Benzoylacetaldehyde, tert-Butylhydrazine HCl |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 75-85% |
| Product Purity (post-purification) | >98% |
| Melting Point | To be determined experimentally |
Experimental Protocol
Materials:
-
Benzoylacetaldehyde (or its sodium salt)
-
tert-Butylhydrazine hydrochloride
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Apparatus for Thin Layer Chromatography (TLC)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzoylacetaldehyde (1.0 eq) in absolute ethanol (40 mL).
-
Addition of Reagents: To the stirred solution, add tert-butylhydrazine hydrochloride (1.1 eq) followed by a catalytic amount of glacial acetic acid (3-5 drops).
-
Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by TLC (eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add dichloromethane (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the acetic acid. Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and wash with a small amount of dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6][7]
Visualizations
Reaction Scheme:
References
The Medicinal Chemistry Landscape of 1-tert-butyl-5-phenyl-1H-pyrazole and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The pyrazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. The introduction of lipophilic groups, such as a tert-butyl and a phenyl moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds. Based on the activities of analogous structures, 1-tert-butyl-5-phenyl-1H-pyrazole could be a promising candidate for investigation in the following areas:
-
Anticancer Activity: Numerous pyrazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of kinases, disruption of microtubule polymerization, or induction of apoptosis.
-
Anti-inflammatory Activity: The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Inhibition of cyclooxygenase (COX) enzymes is a common mechanism, leading to reduced production of pro-inflammatory prostaglandins.
-
Antimicrobial Activity: Various substituted pyrazoles have demonstrated efficacy against a range of bacterial and fungal pathogens, suggesting potential applications in the development of new anti-infective agents.
Quantitative Data for Structurally Related Pyrazole Derivatives
To provide a comparative overview, the following table summarizes the biological activity of several pyrazole derivatives that share structural similarities with this compound.
| Compound ID | Structure | Biological Target/Assay | Activity (IC₅₀/GI₅₀/MIC) | Reference |
| Analog 1 | (E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | A549 human lung carcinoma cell line | IC₅₀ = 0.28 µM | [1] |
| Analog 2 | 3,5-diaryl pyrazole derivative | IL-6 inhibition | Active | |
| Analog 3 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Anti-inflammatory (carrageenan-induced edema) | Better than Diclofenac sodium | [2] |
| Analog 4 | 2-[(4-chlorophenyl)(3-hydroxy-5-methyl-4H-pyrazol-4-yl)methyl]hydrazinecarboxamide | Aspergillus niger | MIC = 1 μg/mL | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to evaluate the biological activity of pyrazole derivatives.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.
1. Cell Culture:
- Culture human cancer cell lines (e.g., A549, MCF-7, HCT-116) in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding:
- Harvest exponentially growing cells and seed them into 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
- Allow cells to adhere for 24 hours.
3. Compound Treatment:
- Prepare a stock solution of the test compound (e.g., this compound) in dimethyl sulfoxide (DMSO).
- Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
- Replace the medium in the wells with the medium containing the test compound or vehicle control (DMSO).
- Incubate the plates for 48-72 hours.
4. MTT Assay:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This protocol is used to evaluate the in vivo anti-inflammatory effects of a compound in rodents.
1. Animals:
- Use male Wistar rats or Swiss albino mice (150-200 g).
- Acclimatize the animals for at least one week before the experiment.
- House the animals under standard laboratory conditions with free access to food and water.
2. Compound Administration:
- Administer the test compound or vehicle control (e.g., saline, 0.5% carboxymethyl cellulose) orally or intraperitoneally one hour before the induction of inflammation.
- A standard reference drug, such as Diclofenac sodium or Indomethacin, should be used as a positive control.
3. Induction of Edema:
- Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
4. Measurement of Paw Edema:
- Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
- The percentage of inhibition of edema is calculated for each group relative to the control group.
5. Ethical Considerations:
- All animal experiments must be conducted in accordance with the guidelines of the institutional animal ethics committee.
Visualizations
Signaling Pathway for Apoptosis Induction by Pyrazole Derivatives
Many pyrazole-based anticancer agents exert their effects by inducing apoptosis. The following diagram illustrates a simplified signaling pathway that can be modulated by such compounds.
Caption: Apoptosis signaling pathways potentially modulated by pyrazole derivatives.
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram outlines the typical workflow for screening compounds for their cytotoxic activity against cancer cells.
Caption: Workflow for determining the in vitro cytotoxicity of a compound.
References
Application Notes and Protocols for Phenyl-Pyrazole Derivatives as Research Tools
Disclaimer: Extensive research has not yielded specific data on the biological activity or use of 1-tert-butyl-5-phenyl-1H-pyrazole as a research tool. The following application notes and protocols are based on the broader class of phenyl-pyrazole derivatives and are intended to serve as a general guide. The biological effects and optimal experimental conditions for this compound may vary.
Introduction to Phenyl-Pyrazole Derivatives
Phenyl-pyrazole derivatives are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The pyrazole ring system is a versatile scaffold, and its substitution with phenyl groups can lead to a diverse range of biological activities.[1][2] Research has highlighted their potential as anticancer and anti-inflammatory agents.[2][3]
As anticancer agents, certain phenyl-pyrazole derivatives have been shown to induce apoptosis (programmed cell death) by targeting key regulatory proteins in the apoptotic pathway, such as the B-cell lymphoma 2 (Bcl-2) family of proteins.[4][5] By inhibiting anti-apoptotic proteins like Bcl-2, these compounds can promote the death of cancer cells.[4]
In the context of inflammation, some phenyl-pyrazole derivatives have demonstrated the ability to modulate inflammatory pathways.[2][6][7][8] Their mechanism of action can involve the inhibition of enzymes like cyclooxygenases (COX), which are key mediators of inflammation.[1][2]
These properties make phenyl-pyrazole derivatives valuable research tools for studying apoptosis, cancer biology, and inflammation.
Potential Applications
-
Cancer Research: Investigation of apoptosis induction and inhibition of cancer cell proliferation.
-
Drug Discovery: Serve as lead compounds for the development of novel anticancer and anti-inflammatory drugs.
-
Cell Biology: Elucidation of signaling pathways involved in apoptosis and inflammation.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of various phenyl-pyrazole derivatives against different cancer cell lines. Note: This data is for related compounds and not for this compound.
Table 1: Cytotoxicity of 1,3,5-Trisubstituted-1H-Pyrazole Derivatives [4]
| Compound | Cell Line | IC50 (µM) |
| 4 | MCF-7 | 3.9 ± 0.01 |
| 5 | MCF-7 | 35.5 ± 0.09 |
| 6b | MCF-7 | 10.5 ± 0.03 |
| 6c | MCF-7 | 4.2 ± 0.01 |
| 7 | MCF-7 | 25.3 ± 0.07 |
| 8 | MCF-7 | 5.5 ± 0.02 |
| 10b | MCF-7 | 6.8 ± 0.02 |
| 10c | MCF-7 | 4.9 ± 0.01 |
| 12b | MCF-7 | 20.1 ± 0.05 |
Table 2: Cytotoxicity of Pyrazole-Based Chalcone Derivatives [9]
| Compound | MCF-7 (% Inhibition at 10 µg/mL) | PC3 (% Inhibition at 10 µg/mL) | PaCa2 (% Inhibition at 10 µg/mL) |
| 7a | 63.5 | - | - |
| 7d | 70-80 | 70-80 | 70-80 |
| 9e | - | - | 100 |
| 9f | 80.4 | - | - |
Table 3: CDK2 Inhibitory Activity of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine Derivatives [5]
| Compound | IC50 (µM) |
| 4 | 0.75 |
| 5 | 0.56 |
| 6 | 0.46 |
| 7 | 0.77 |
| 10 | 0.85 |
| 11 | 0.45 |
| Roscovitine (standard) | 0.99 |
Signaling Pathways and Experimental Workflows
Apoptosis Induction Pathway by Phenyl-Pyrazole Derivatives
Phenyl-pyrazole derivatives can induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2. This leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent cell death.
Caption: Apoptosis induction by Phenyl-Pyrazole derivatives via Bcl-2 inhibition.
General Experimental Workflow for Screening Anticancer Activity
The following diagram outlines a typical workflow for screening phenyl-pyrazole derivatives for their potential anticancer activity.
Caption: Workflow for evaluating the anticancer properties of Phenyl-Pyrazoles.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of a phenyl-pyrazole derivative on a cancer cell line.[10][11][12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phenyl-pyrazole derivative stock solution (in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the phenyl-pyrazole derivative in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC Staining
This protocol is used to detect and quantify apoptosis in cells treated with a phenyl-pyrazole derivative using flow cytometry.[14][15][16][17]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Phenyl-pyrazole derivative
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the phenyl-pyrazole derivative at its IC50 concentration for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols for the Experimental Synthesis of Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of prevalent experimental procedures for the synthesis of pyrazoles, a critical heterocyclic scaffold in numerous biologically active compounds. The protocols detailed herein are foundational methods in medicinal chemistry and drug development, with a focus on reproducibility and clarity.
Introduction
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. First synthesized by Ludwig Knorr in 1883, the pyrazole moiety is a key pharmacophore in a wide array of FDA-approved drugs, exhibiting anti-inflammatory, analgesic, anticancer, and antimicrobial properties, among others.[1][2][3][4][5] The versatility and relative simplicity of pyrazole synthesis have established it as a vital tool for organic and medicinal chemists.
This document outlines detailed protocols for several common pyrazole synthesis methodologies, including the classical Knorr synthesis, microwave-assisted synthesis from chalcones, and a one-pot multicomponent reaction. Additionally, it provides quantitative data for various reaction conditions and visual diagrams of key processes to aid in experimental design and execution.
Key Synthesis Methodologies
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][8] This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[6][8]
General Reaction Mechanism:
The general mechanism for the Knorr pyrazole synthesis is depicted below. The reaction begins with the condensation of a hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone. Subsequent intramolecular attack by the second nitrogen atom on the remaining carbonyl group leads to a cyclic intermediate, which then dehydrates to yield the final pyrazole product.[6][8]
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocols:
Protocol 1: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate
This protocol details the synthesis of a pyrazolone, a derivative of pyrazole.
-
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
-
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[8][9]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[8][9]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[8][9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[8][9]
-
Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture while stirring.[8][9]
-
Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate precipitation.[8][9]
-
Collect the solid product by vacuum filtration using a Büchner funnel, rinse with a small amount of water, and allow it to air dry.[8][9]
-
Protocol 2: Synthesis of Edaravone (a Neuroprotective Agent)
This protocol outlines the synthesis of Edaravone, a clinically used neuroprotective agent.
-
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[8]
-
Heat the reaction mixture under reflux for 1 hour.[8]
-
Cool the resulting syrup in an ice bath.[8]
-
Add a small amount of diethyl ether and stir vigorously to induce crystallization of the crude product.[8]
-
Collect the crude product by vacuum filtration and wash with a small amount of cold solvent.[8]
-
The pure pyrazolone can be obtained by recrystallization from ethanol.
-
Quantitative Data for Knorr Pyrazole Synthesis:
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid/1-Propanol | 100 | 1 | High | [8][9] |
| Ethyl acetoacetate | Phenylhydrazine | None | Reflux | 1 | High | [8] |
| 2,4-Pentanedione | Carbohydrazide derivatives | Ethanol (Microwave) | - | 0.05-0.08 | 82-98 | [10] |
Microwave-Assisted Synthesis from Chalcones
Microwave-assisted organic synthesis offers a rapid and efficient alternative to conventional heating methods, often leading to higher yields and shorter reaction times.[10][11][12] This method is particularly effective for the synthesis of pyrazoles from α,β-unsaturated ketones (chalcones) and hydrazine derivatives.
Experimental Workflow:
The workflow for this synthesis is straightforward, involving the microwave irradiation of the reactants followed by workup and purification.
Caption: Experimental workflow for microwave-assisted pyrazole synthesis.
Protocol 3: Microwave-Assisted Synthesis of Pyrazole Derivatives from Chalcones
-
Materials:
-
Substituted chalcone (e.g., 3-(4-substituted phenyl)-1-phenylprop-2-en-1-one)
-
Hydrazine hydrate or Phenylhydrazine
-
Ethanol
-
Glacial acetic acid
-
-
Procedure:
-
In a microwave-safe vessel, prepare a mixture of the chalcone (0.004 mol) in ethanol (10 mL).[11]
-
Add the appropriate hydrazine derivative (0.004 mol) and a few drops of glacial acetic acid.[11]
-
Irradiate the reaction mixture in a microwave reactor for a specified time (e.g., 1 minute).[11]
-
After irradiation, pour the reaction mixture into crushed ice and allow it to stand, typically overnight.[11]
-
Collect the resulting solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyrazole derivative.[11]
-
The completion of the reaction can be monitored by TLC.[11]
-
Quantitative Data for Microwave-Assisted Pyrazole Synthesis:
| Chalcone Derivative | Hydrazine Derivative | Solvent/Catalyst | Microwave Power/Temp | Time (min) | Yield (%) | Reference |
| Quinolin-2(1H)-one-based α,β-unsaturated ketones | Arylhydrazines | Acetic acid | 360 W / 120°C | 7-10 | 68-86 | [10] |
| Quinolin-2(1H)-one-based α,β-unsaturated ketones | Hydrazine hydrate | Ethanol | 360 W / 120°C | 7-10 | 71-75 | [10] |
| Ferrocene-chalcone hybrids | Phenylhydrazine | Acetic acid/Water | 150 W / 100°C | 5-30 | 58-75 | [10] |
One-Pot Multicomponent Synthesis
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single vessel to form a complex product, minimizing the need for isolating intermediates.[13][14][15] This approach is advantageous for its operational simplicity, reduced reaction times, and often higher yields.[13]
Protocol 4: One-Pot Synthesis of Dihydropyrano[2,3-c]pyrazoles
This protocol describes a green chemistry approach using a reusable catalyst in an aqueous medium.
-
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Malononitrile
-
Aryl aldehyde
-
Preheated fly-ash (catalyst)
-
Water
-
-
Procedure:
-
In a reaction vessel, combine the aryl aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.
-
Add preheated fly-ash as the catalyst and water as the solvent.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC.
-
Upon completion, the product can be isolated through simple workup procedures. This methodology boasts high yields (up to 95%) and adheres to green chemistry principles.[14]
-
Quantitative Data for One-Pot Pyrazole Synthesis:
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Solvent | Yield (%) | Reference |
| Ethyl acetoacetate | Hydrazine hydrate | Malononitrile | Aryl aldehydes | Preheated fly-ash/Water | up to 95 | [14] |
| Benzoylacetonitriles | Arylhydrazines | Diaryl diselenides | - | I₂/MeCN | 24-96 | [15] |
| Phenyl hydrazines | Nitroolefins | Benzaldehydes | - | Immobilized Lipase/EtOH | 49-90 | [16][17] |
Application in Drug Development: Celecoxib and COX-2 Inhibition
Pyrazole derivatives are prominent in pharmaceuticals. A notable example is Celecoxib (Celebrex), a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[18][19][20]
Signaling Pathway:
The anti-inflammatory action of Celecoxib is achieved by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[18][19][21] Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, Celecoxib's selectivity for COX-2 reduces the risk of gastrointestinal side effects.[18]
Caption: Mechanism of action of Celecoxib via COX-2 inhibition.
Conclusion
The synthetic routes to pyrazole derivatives are diverse and adaptable, allowing for the creation of a wide range of functionalized molecules. The protocols and data presented here offer a solid foundation for researchers engaged in the synthesis of these important heterocyclic compounds for applications in drug discovery and development. The choice of synthetic method will depend on the desired substitution pattern, available starting materials, and required scale of the reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jgu.garmian.edu.krd [jgu.garmian.edu.krd]
- 14. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 15. Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 19. ClinPGx [clinpgx.org]
- 20. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 21. youtube.com [youtube.com]
Application Notes and Protocols for Kinase Inhibitor Screening: 1-tert-butyl-5-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities, particularly as a core component of numerous kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[3] Consequently, the development of novel kinase inhibitors is a major focus of modern drug discovery.
This document provides detailed application notes and experimental protocols for the preliminary screening of 1-tert-butyl-5-phenyl-1H-pyrazole , a representative pyrazole-containing compound, as a potential kinase inhibitor. While specific biological data for this exact molecule is not extensively published, the provided protocols are based on established methodologies for screening pyrazole derivatives against common kinase targets.[3][4]
Compound Profile
| Compound Name | This compound |
| Structure | (Image of the chemical structure of this compound would be placed here) |
| Formula | C₁₃H₁₆N₂ |
| Molecular Weight | 200.28 g/mol |
| Key Features | The structure features a central pyrazole ring, a bulky tert-butyl group at the N1 position, and a phenyl group at the C5 position. The tert-butyl group can influence solubility and steric interactions within the kinase ATP-binding pocket, while the phenyl group can participate in various hydrophobic and aromatic interactions. |
Postulated Kinase Targets for Screening
Based on the known activity of structurally related pyrazole derivatives, a primary screening panel for this compound should include, but not be limited to, the following kinase families:
-
Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR-2[5]
-
Non-Receptor Tyrosine Kinases: Src family kinases
-
Serine/Threonine Kinases: CDKs, PI3K/Akt pathway kinases, MAP kinases (p38, JNK)[6][7][8]
Data Presentation: Hypothetical Screening Data
The following tables present hypothetical, yet plausible, screening data for this compound to illustrate how results would be structured. This data is for exemplary purposes and is based on activities observed for other pyrazole-based kinase inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀ Values)
| Target Kinase | IC₅₀ (nM) | Assay Method |
| EGFR | 850 | ADP-Glo™ Kinase Assay |
| VEGFR-2 | 1200 | Lanthascreen® Eu Kinase Binding Assay |
| CDK2/Cyclin A | 450 | Z'-LYTE™ Kinase Assay |
| PI3Kα | >10,000 | ADP-Glo™ Kinase Assay |
| p38α | 250 | HTScan® Kinase Assay |
| JNK1 | 600 | TR-FRET Assay |
| Src | 1500 | Mobility Shift Assay |
Table 2: Cell-Based Assay Data (GI₅₀ Values)
| Cell Line | Cancer Type | GI₅₀ (µM) | Assay Method |
| A549 | Non-small cell lung cancer | 5.2 | MTT Assay |
| HCT116 | Colorectal carcinoma | 8.9 | CellTiter-Glo® Luminescent Cell Viability Assay |
| MCF-7 | Breast adenocarcinoma | 12.5 | Resazurin Assay |
| U87-MG | Glioblastoma | 7.8 | Sulforhodamine B (SRB) Assay |
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP-detecting assay to measure the enzymatic activity of a target kinase and the inhibitory potential of this compound.
Materials:
-
Recombinant human kinase (e.g., EGFR, PI3Kα)
-
Kinase-specific substrate and cofactors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (dissolved in 100% DMSO)
-
Kinase buffer (specific to the kinase being assayed)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and reagent reservoirs
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 10 mM.
-
Assay Plate Setup:
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Add a known potent inhibitor for the target kinase as a positive control.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase enzyme and its specific substrate in kinase buffer.
-
Add 10 µL of the kinase/substrate master mix to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at the Kₘ concentration for the specific kinase).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using a dose-response curve fitting software.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear flat-bottom cell culture plates
-
CO₂ incubator
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be below 0.5%.
-
Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations.
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
-
Incubation: Incubate the plate for 72 hours in a CO₂ incubator at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition (GI₅₀) by plotting the absorbance values against the log of the compound concentration.
Mandatory Visualizations
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdk pathway: cyclin-dependent kinases and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. In vitro kinase assay [protocols.io]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-tert-butyl-5-phenyl-1H-pyrazole and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2] The pyrazole scaffold is a core component in numerous pharmacologically active agents, demonstrating activities such as anti-inflammatory, anticancer, and antimicrobial effects.[1][3][4] The tert-butyl group can enhance metabolic stability and cell permeability of drug candidates, while the phenyl group provides a site for further functionalization to modulate biological activity. Consequently, robust and scalable synthetic methods for producing this compound are crucial for advancing research and development in this area.
These application notes provide a detailed protocol for the large-scale synthesis of this compound, adapted from established methods for related pyrazole derivatives.[5] The protocol is designed to be efficient and scalable, making it suitable for producing the quantities required for extensive research and preclinical studies.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a cyclocondensation reaction between a suitable β-dicarbonyl compound and tert-butylhydrazine. A common and effective precursor is a β-ketoester, which reacts with the hydrazine derivative to form the pyrazole ring. The following scheme illustrates a potential synthetic route.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Large-Scale Synthesis
This protocol is adapted from the synthesis of ethyl this compound-4-carboxylate.[5]
Materials and Equipment:
-
Large-scale reaction vessel with mechanical stirrer, reflux condenser, and temperature control
-
Ethyl benzoylacetate
-
tert-Butylhydrazine hydrochloride
-
Sodium bicarbonate
-
Absolute ethanol
-
Hydrochloric acid (1.5 N)
-
Potassium hydroxide
-
Water
-
Filtration apparatus
-
Drying oven (vacuum)
Step 1: Synthesis of Ethyl this compound-4-carboxylate
-
Charging the Reactor: In a suitable reaction vessel, charge absolute ethanol.
-
Addition of Reactants: To the ethanol, add ethyl benzoylacetate, tert-butylhydrazine hydrochloride, and sodium bicarbonate.[5]
-
Reaction: Heat the mixture to reflux and maintain for approximately 2 hours.[5] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add 1.5 N hydrochloric acid and stir.
-
Filter the resulting solid, wash with water, and dry under vacuum to yield ethyl this compound-4-carboxylate.[5]
-
Step 2: Hydrolysis and Decarboxylation
-
Hydrolysis:
-
In a reaction vessel, dissolve the ethyl this compound-4-carboxylate from Step 1 in ethanol.
-
Add a solution of potassium hydroxide in water.
-
Heat the mixture to reflux for 3 hours to facilitate hydrolysis of the ester.[6]
-
-
Acidification and Isolation of Carboxylic Acid:
-
After cooling, remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the carboxylic acid intermediate.[6]
-
Filter the precipitate and dry.
-
-
Decarboxylation:
-
Heat the isolated carboxylic acid above its melting point to induce decarboxylation, yielding the final product, this compound.
-
The crude product can be purified by recrystallization or column chromatography.
-
Data Presentation
| Parameter | Value (Step 1)[5] | Value (Step 2) (Estimated) |
| Reactants | ||
| Ethyl benzoylacetate | 1.0 molar equivalent | - |
| tert-Butylhydrazine HCl | 1.1 molar equivalents | - |
| Sodium bicarbonate | 3.0 molar equivalents | - |
| Solvent | Absolute Ethanol | Ethanol/Water |
| Reaction Time | 2 hours | 3 hours (hydrolysis) |
| Reaction Temperature | Reflux | Reflux (hydrolysis) |
| Yield | Reported as high for analogous reactions. | Expected to be high. |
| Purity | To be determined by HPLC, NMR, and MS. | To be determined. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Applications in Drug Development
Pyrazole derivatives are a cornerstone in the development of new therapeutic agents.[1][7][8] The title compound, this compound, serves as a valuable building block for creating libraries of novel compounds for screening against various biological targets. The pyrazole core is present in several approved drugs, highlighting its clinical significance.[1] Research has shown that pyrazole-based compounds exhibit a range of pharmacological activities, including:
-
Anticancer: Various substituted pyrazoles have demonstrated significant cytotoxicity against cancer cell lines.[4][9]
-
Anti-inflammatory: The pyrazole moiety is a key feature of non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial and Antifungal: Pyrazole derivatives have shown efficacy against a variety of microbial and fungal pathogens.[1]
The large-scale synthesis of this compound enables its use in high-throughput screening and lead optimization studies, accelerating the discovery of new drug candidates.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl this compound-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 1-tert-butyl-5-phenyl-1H-pyrazole for Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of the 1-tert-butyl-5-phenyl-1H-pyrazole scaffold and subsequent evaluation of its derivatives in relevant bioassays. Pyrazole-containing compounds are a significant class of heterocyclic molecules known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7][8] This document outlines detailed protocols for the synthesis of a key intermediate, its derivatization into a library of carboxamides, and methodologies for assessing their biological efficacy.
Overview of Derivatization Strategy
The derivatization of the this compound core is strategically focused on the 4-position of the pyrazole ring. This position is readily functionalized, allowing for the introduction of a diverse range of substituents to explore the structure-activity relationship (SAR). The overall workflow begins with the synthesis of a key intermediate, ethyl this compound-4-carboxylate, which serves as a versatile precursor for generating a library of amide derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ajpp.in [ajpp.in]
- 5. jocpr.com [jocpr.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking [mdpi.com]
Application Note: A Comprehensive Protocol for the NMR Analysis of Substituted Pyrazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are foundational scaffolds in medicinal chemistry and materials science. Their derivatives exhibit a wide range of biological activities, making them crucial components in drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and characterization of these compounds.[1][2] This application note provides a detailed protocol for the NMR analysis of substituted pyrazoles, covering sample preparation, data acquisition using 1D and 2D NMR techniques, and spectral interpretation.
Experimental Protocol: Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR spectra. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[3]
Materials:
-
Substituted pyrazole sample
-
High-quality 5 mm NMR tubes[4]
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)[5]
-
Internal standard (e.g., Tetramethylsilane - TMS) (optional)[6]
-
Glass Pasteur pipette
-
Cotton or glass wool for filtration[4]
-
Vortex mixer
Protocol:
-
Weighing the Sample:
-
Solvent Selection:
-
Choose a deuterated solvent that completely dissolves the sample.[5] The principle of "like dissolves like" applies.
-
Common solvents for pyrazoles include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).[7][8]
-
The choice of solvent can influence chemical shifts, particularly for N-H protons.[2][9]
-
-
Dissolution:
-
Place the weighed sample into a small, clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent. This ensures a sample height of at least 4-5 cm in the NMR tube.[3][4]
-
If using an internal standard like TMS, it can be added directly to the solvent.[6]
-
Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary, but check for sample stability.[6]
-
-
Filtration and Transfer:
-
Labeling:
-
Cap the NMR tube and label it clearly with the sample identification.
-
Experimental Protocol: NMR Data Acquisition
The following are general acquisition parameters for a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
1D ¹H NMR Spectroscopy
-
Purpose: To identify the number of unique proton environments, their chemical shifts, integrations (relative number of protons), and coupling patterns.
-
Protocol:
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum with the following typical parameters:
-
Pulse Program: Standard single pulse (e.g., 'zg30')
-
Spectral Width: 12-16 ppm
-
Number of Scans: 8-16
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
-
1D ¹³C NMR Spectroscopy
-
Purpose: To identify the number of unique carbon environments and their chemical shifts.
-
Protocol:
-
Use the same locked and shimmed sample.
-
Acquire the spectrum with a proton-decoupled pulse program.
-
Typical parameters:
-
Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30')
-
Spectral Width: 200-240 ppm
-
Number of Scans: 128 to 1024 (or more, depending on concentration)
-
Relaxation Delay (d1): 2 seconds
-
-
2D COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are spin-spin coupled, typically through 2-4 bonds. This is crucial for identifying adjacent protons.[10]
-
Protocol:
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpppqf')
-
Spectral Width (F1 and F2): Same as the ¹H spectrum (e.g., 12 ppm)
-
Number of Increments (t1): 256-512
-
Number of Scans per Increment: 2-8
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbons (one-bond ¹H-¹³C correlations).[2]
-
Protocol:
-
Pulse Program: Standard HSQC sequence (e.g., 'hsqcedetgpsisp2.3')
-
Spectral Width (F2 - ¹H): ~12 ppm
-
Spectral Width (F1 - ¹³C): ~160-180 ppm
-
Number of Increments (t1): 128-256
-
Number of Scans per Increment: 2-16
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This is essential for connecting molecular fragments and confirming substitution patterns.[2][11][12]
-
Protocol:
-
Pulse Program: Standard HMBC sequence (e.g., 'hmbcgplpndqf')
-
Spectral Width (F2 - ¹H): ~12 ppm
-
Spectral Width (F1 - ¹³C): ~200-220 ppm
-
Number of Increments (t1): 256-512
-
Number of Scans per Increment: 4-32
-
Data Presentation and Interpretation
General Workflow
The process of analyzing a substituted pyrazole follows a logical progression from 1D to 2D NMR experiments to build the final structure.
Caption: General workflow for NMR analysis of substituted pyrazoles.
Characteristic Chemical Shifts
The electronic environment of the pyrazole ring is heavily influenced by the nature and position of its substituents. The following tables summarize typical chemical shift ranges.
Table 1: Typical ¹H NMR Chemical Shifts for the Pyrazole Ring (in CDCl₃ or DMSO-d₆)
| Proton Position | Typical δ (ppm) | Notes |
| N-H | 10.0 - 14.0 | Broad signal, position is highly dependent on solvent and concentration. Often not observed in D₂O due to exchange. |
| H-3 | 7.5 - 8.2 | Generally downfield. |
| H-4 | 6.2 - 6.8 | Generally upfield compared to H-3 and H-5. Often a triplet if H-3 and H-5 are present. |
| H-5 | 7.4 - 8.0 | Chemical shift is sensitive to N-substitution and tautomerism.[1] |
Note: Data compiled from various sources, including[13][14][15][16].
Table 2: Typical ¹³C NMR Chemical Shifts for the Pyrazole Ring (in CDCl₃ or DMSO-d₆)
| Carbon Position | Typical δ (ppm) | Notes |
| C-3 | 138 - 155 | Chemical shifts vary significantly with the substituent. In N-H pyrazoles, tautomerism can lead to signal broadening.[1][7] |
| C-4 | 100 - 115 | Typically the most upfield carbon signal of the pyrazole ring.[7] |
| C-5 | 125 - 145 | Chemical shifts are sensitive to N-substitution and tautomerism.[1][7] |
Note: Data compiled from various sources, including[7][8][17][18][19].
Spin-Spin Coupling Relationships
Proton-proton coupling provides definitive evidence of connectivity within the pyrazole ring. 2D COSY experiments are ideal for visualizing these relationships.
Caption: Spin-spin coupling relationships in a pyrazole ring.
Structure Elucidation with 2D NMR
The combination of COSY, HSQC, and HMBC spectra is powerful for determining the precise substitution pattern, especially for isomers.
-
Assign Direct Connections (HSQC): Use the HSQC spectrum to correlate each proton signal with its directly attached carbon. This provides a set of ¹H-¹³C pairs.
-
Trace Proton Neighbors (COSY): Use COSY cross-peaks to walk along the proton framework. For a 3,5-disubstituted pyrazole, no cross-peaks will be seen for the isolated H-4 proton. For a 3,4-disubstituted pyrazole, a cross-peak between H-5 and the substituent proton at C-4 (if any) might be observed, and vice-versa.
-
Connect the Fragments (HMBC): The HMBC spectrum is key to confirming the overall structure.[11][20] Look for 2- and 3-bond correlations:
-
The proton at C-4 will show HMBC correlations to C-3 and C-5.
-
A substituent's protons on C-3 will show a correlation to C-4 and C-5.
-
A substituent on N-1 will show correlations to C-3 and C-5.
-
These long-range correlations unambiguously establish the positions of all substituents on the pyrazole ring.[12][21]
-
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. organomation.com [organomation.com]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 16. rsc.org [rsc.org]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 1-tert-butyl-5-phenyl-1H-pyrazole in Preclinical Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the initial in vitro evaluation of 1-tert-butyl-5-phenyl-1H-pyrazole, a synthetic compound belonging to the pyrazole class of molecules. Pyrazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and anti-inflammatory properties. The following protocols are designed to assess the potential of this compound as a therapeutic agent in these areas.
Section 1: Anticancer Activity Evaluation
The antiproliferative and cytotoxic effects of this compound can be determined using a variety of human cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.
Experimental Rationale:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of viable cells.
Suggested Cell Lines:
A panel of human cancer cell lines is recommended to assess the breadth of activity. A recent study on a novel pyrazole-based derivative showed potent cytotoxicity against 27 human cancer cell lines, with particular efficacy in triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468).[1] Therefore, a starting panel could include:
-
MDA-MB-231: Triple-negative breast cancer
-
MCF-7: Estrogen receptor-positive breast cancer
-
A549: Non-small cell lung cancer
-
HCT-116: Colorectal cancer
-
K562: Chronic myelogenous leukemia[2]
Data Presentation: In Vitro Cytotoxicity of this compound
The results of the MTT assay can be summarized in the following table to determine the half-maximal inhibitory concentration (IC50) for each cell line.
| Cell Line | Tissue of Origin | IC50 (µM) of this compound |
| MDA-MB-231 | Breast (Triple-Negative) | Experimental Value |
| MCF-7 | Breast (ER+) | Experimental Value |
| A549 | Lung | Experimental Value |
| HCT-116 | Colon | Experimental Value |
| K562 | Leukemia | Experimental Value |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[2][3][4]
Materials:
-
This compound
-
Selected human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a density of 4,000-5,000 cells per well in 100 µL of complete medium.[2]
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest compound dose) and a positive control (e.g., doxorubicin).
-
Carefully remove the medium from the cells and add 100 µL of the diluted compound solutions or controls to the respective wells.
-
Incubate for 72 hours at 37°C and 5% CO2.[2]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Visualization of Experimental Workflow
Section 2: Anti-inflammatory Activity Evaluation
The anti-inflammatory potential of this compound can be investigated through its ability to inhibit cyclooxygenase-2 (COX-2) and to scavenge nitric oxide (NO), two key mediators of inflammation.
COX-2 Inhibition Assay
Experimental Rationale:
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. There are two main isoforms, COX-1 (constitutively expressed) and COX-2 (inducible during inflammation). Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[6] This assay measures the ability of this compound to inhibit the activity of purified COX-2 enzyme.
Data Presentation: COX-2 Inhibition by this compound
| Compound | Concentration (µM) | % COX-2 Inhibition | IC50 (µM) |
| This compound | e.g., 1 | Experimental Value | |
| e.g., 10 | Experimental Value | ||
| e.g., 100 | Experimental Value | ||
| Celecoxib (Positive Control) | e.g., 0.1 | Experimental Value |
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is based on commercially available COX-2 inhibitor screening kits.[7][8][9]
Materials:
-
This compound
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control inhibitor)
-
96-well black opaque plate with a flat bottom
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions. Keep the reconstituted COX-2 enzyme on ice.
-
-
Assay Setup:
-
Set up wells for "Negative Control" (no enzyme), "Enzyme Control" (no inhibitor), "Inhibitor Control" (Celecoxib), and "Test Inhibitor" (this compound).
-
Add 70 µL of COX Assay Buffer to the "Negative Control" wells.
-
Add 20 µL of diluted COX-2 enzyme to all other wells.
-
Prepare serial dilutions of this compound and Celecoxib at 10-fold the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Add 10 µL of the diluted test inhibitor or controls to the respective wells.
-
Add 10 µL of diluted COX Probe to all wells.
-
Prepare a reaction mix containing COX Assay Buffer and COX Cofactor. Add 80 µL of this mix to each well.
-
-
Initiation and Measurement:
-
Prepare the arachidonic acid solution as per the kit protocol.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Immediately read the fluorescence intensity (excitation = 535 nm; emission = 590 nm) in a kinetic mode for 5-10 minutes at 25°C.[8]
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition versus the compound concentration to determine the IC50 value.
-
Visualization of COX-2 Signaling Pathway
Nitric Oxide (NO) Scavenging Assay
Experimental Rationale:
Nitric oxide is a signaling molecule that plays a role in inflammation. Overproduction of NO can lead to tissue damage. This assay determines the ability of this compound to scavenge NO radicals generated from sodium nitroprusside. The amount of remaining NO is quantified using the Griess reagent.[10][11]
Data Presentation: Nitric Oxide Scavenging Activity
| Compound | Concentration (µg/mL) | % NO Scavenging | IC50 (µg/mL) |
| This compound | e.g., 100 | Experimental Value | |
| e.g., 250 | Experimental Value | ||
| e.g., 500 | Experimental Value | ||
| Ascorbic Acid (Positive Control) | e.g., 50 | Experimental Value |
Experimental Protocol: Nitric Oxide Scavenging Assay
This protocol is based on standard Griess reagent-based NO scavenging assays.[11][12]
Materials:
-
This compound
-
Sodium nitroprusside (10 mM)
-
Phosphate-buffered saline (PBS)
-
Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Ascorbic acid (positive control)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well plate, add 100 µL of 10 mM sodium nitroprusside to each well.
-
Add 100 µL of various concentrations of this compound or ascorbic acid prepared in PBS.
-
Incubate the mixture at 25°C for 150 minutes.[11]
-
-
Griess Reagent Addition:
-
After incubation, add 100 µL of Griess reagent to each well.
-
Allow the color to develop for 10 minutes at room temperature.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of nitric oxide scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of scavenging versus the compound concentration to determine the IC50 value.
-
Visualization of Logical Relationship in NO Scavenging
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. atcc.org [atcc.org]
- 4. MTT (Assay protocol [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants – Material Science Research India [materialsciencejournal.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole. Our resources are designed to help you improve yield, minimize side products, and streamline your experimental workflow.
Troubleshooting Guide
Low yields and the formation of regioisomers are common challenges in the synthesis of this compound via the Knorr cyclocondensation reaction. This guide provides a systematic approach to identifying and resolving these issues.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed. Consider increasing the reaction time or temperature.[1] |
| Suboptimal reaction temperature | For many condensation reactions, heating is necessary. Refluxing the reaction mixture is a common approach. Microwave-assisted synthesis can also be explored to potentially improve yields and shorten reaction times.[1] | |
| Inappropriate catalyst | The choice and concentration of an acid or base catalyst are often critical. For the Knorr synthesis, a catalytic amount of a protic acid like acetic acid or a mineral acid is typically used to facilitate the formation of the initial imine.[1] In some cases, Lewis acids have been shown to enhance yields. | |
| Impure starting materials | Ensure the purity of the 1,3-dicarbonyl compound (1-phenyl-1,3-butanedione) and tert-butylhydrazine. Impurities can lead to unwanted side reactions and complicate the purification process. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is advisable.[2] | |
| Formation of Regioisomers | Use of an unsymmetrical 1,3-dicarbonyl compound | The reaction of an unsymmetrical dicarbonyl with a substituted hydrazine can lead to two possible regioisomers. The regioselectivity is influenced by steric and electronic factors of the reactants and the reaction conditions.[2][3] |
| Reaction conditions favoring the undesired isomer | The pH of the reaction can influence which carbonyl group the hydrazine initially attacks. Acidic conditions might favor one isomer, while neutral or basic conditions could favor the other.[4] The choice of solvent can also dramatically affect regioselectivity.[3] | |
| Difficult Purification | Presence of unreacted starting materials | Optimize the reaction stoichiometry. A slight excess (1.0-1.2 equivalents) of the hydrazine can sometimes be used to drive the reaction to completion.[2] |
| Formation of colored impurities | Discoloration of the reaction mixture, especially when using hydrazine salts, can be due to the formation of colored impurities from the starting material.[2] Using a mild base can help neutralize any acid that may promote the formation of these byproducts.[2] Purification can often be achieved through recrystallization or column chromatography on silica gel.[2][5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (in this case, 1-phenyl-1,3-butanedione) and a hydrazine derivative (tert-butylhydrazine).[4] This reaction is typically catalyzed by an acid.[6]
Q2: Why am I getting a mixture of two products in my reaction?
A2: The formation of a mixture of regioisomers is a common challenge when using an unsymmetrical 1,3-dicarbonyl compound like 1-phenyl-1,3-butanedione.[4] The initial nucleophilic attack of tert-butylhydrazine can occur at either of the two different carbonyl carbons, leading to the formation of two different pyrazole products: this compound and 1-tert-butyl-3-phenyl-1H-pyrazole.[2]
Q3: How can I improve the regioselectivity to favor the desired this compound isomer?
A3: Regioselectivity is influenced by both steric and electronic factors, as well as the reaction conditions.[3]
-
Steric Hindrance: The bulky tert-butyl group on the hydrazine can sterically direct the reaction.[3]
-
Electronic Effects: The phenyl group is electron-withdrawing, which can influence the reactivity of the adjacent carbonyl group.
-
Reaction pH: Adjusting the pH can alter the site of the initial hydrazine attack.[4]
-
Solvent Choice: The use of different solvents can significantly impact the ratio of the resulting isomers.[3]
Q4: My reaction mixture has turned a dark color. Is this normal and how can I purify my product?
A4: Discoloration is a frequent observation in Knorr pyrazole synthesis, often due to the formation of colored impurities from the hydrazine starting material, especially when using hydrazine salts.[2] This can be exacerbated by acidic conditions.[2] The addition of a mild base can sometimes lead to a cleaner reaction.[2] Purification to remove these colored byproducts can typically be achieved through recrystallization or column chromatography on silica gel.[2][5]
Q5: What are the key parameters to optimize for increasing the overall yield?
A5: To improve the yield, you should focus on:
-
Purity of Starting Materials: Use high-purity 1-phenyl-1,3-butanedione and tert-butylhydrazine.[2]
-
Reaction Stoichiometry: Ensure the correct molar ratios of your reactants. A small excess of hydrazine may be beneficial.[2]
-
Reaction Conditions: Systematically optimize the temperature, reaction time, solvent, and catalyst. Monitor the reaction's progress to determine the optimal endpoint.[2]
-
Work-up and Purification: Minimize product loss during the isolation and purification steps.
Data on Reaction Parameter Effects
The following tables summarize how different experimental conditions can influence the yield of pyrazole synthesis. While specific data for this compound is limited in the public domain, the trends observed for similar pyrazole syntheses are presented here.
Table 1: Effect of Solvent on Pyrazole Synthesis Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | Reflux | 2 | 71 (for a similar pyrazole) | [5] |
| Ethanol | 45 | 8 | 83 (for a 1,3,5-trisubstituted pyrazole) | [7] |
| N,N-Dimethylacetamide | Room Temperature | Not Specified | Good yields (for 1-aryl-3,4,5-substituted pyrazoles) | [8] |
| Toluene | 100 | 16 | Yield can be catalyst-dependent | --INVALID-LINK-- |
Table 2: Effect of Temperature on Pyrazole Synthesis Yield in Ethanol
| Temperature (°C) | Time (h) | Yield (%) | Reference |
| 25 | 24 | >73 | [7] |
| 35 | 24 | >73 | [7] |
| 45 | 24 | 83 | [7] |
| 55 | 24 | >73 | [7] |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1-phenyl-1,3-butanedione) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: If using a catalyst, add it to the solution. For acid catalysis, a catalytic amount of acetic acid or a mineral acid can be used.
-
Hydrazine Addition: Add the tert-butylhydrazine to the solution. If using a hydrazine salt (e.g., tert-butylhydrazine hydrochloride), the addition of a mild base like sodium bicarbonate may be necessary.[5]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).
-
Monitoring: Monitor the progress of the reaction using TLC or LC-MS until the starting materials are consumed.[2]
-
Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can then be taken up in an organic solvent and washed with water or an acidic solution.[5]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[2][5]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Caption: Reaction mechanism for the Knorr synthesis showing the formation of two regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ethyl this compound-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. name-reaction.com [name-reaction.com]
- 7. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of 1-tert-butyl-5-phenyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-tert-butyl-5-phenyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, solvents, and regioisomers. The formation of the regioisomer, 1-tert-butyl-3-phenyl-1H-pyrazole, is a significant possibility depending on the synthetic route. Other potential byproducts may arise from side reactions of the starting materials under the reaction conditions.
Q2: How can I effectively remove colored impurities from my product?
A2: Colored impurities can often be removed during the workup or purification steps. Washing the crude product with a suitable solvent may remove some colored species. If the color persists, treatment with activated charcoal during recrystallization can be effective. However, it is important to use the minimum amount of charcoal necessary, as it can also adsorb the desired product, leading to a lower yield.
Q3: Is it possible to separate the regioisomers of 1-tert-butyl-phenyl-pyrazole?
A3: Yes, separation of regioisomers is often achievable using column chromatography. The polarity difference between the 1,5-disubstituted and the 1,3-disubstituted pyrazole isomers is typically sufficient for separation on a silica gel column with an appropriate eluent system, such as a hexane/ethyl acetate gradient.
Q4: What are the recommended analytical techniques to assess the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing purity and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure of the desired product and identifying any isomeric impurities.
Troubleshooting Guides
Low Yield After Purification
Problem: The final yield of this compound is significantly lower than expected after purification.
| Possible Cause | Troubleshooting Steps |
| Product Loss During Extraction | - Ensure the pH of the aqueous layer is optimized for the extraction of the pyrazole. - Perform multiple extractions with a smaller volume of organic solvent for better efficiency. - Check for emulsion formation and employ techniques to break it if necessary (e.g., addition of brine). |
| Inefficient Column Chromatography | - Optimize the solvent system for column chromatography using Thin Layer Chromatography (TLC) to achieve good separation (Rf value of ~0.3 for the product). - Avoid overloading the column with the crude product. - Ensure proper packing of the stationary phase to prevent channeling. |
| Product Loss During Recrystallization | - Use the minimum amount of hot solvent required to dissolve the crude product. - Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities. - Cool the solution to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation. |
| Decomposition on Silica Gel | - Some basic compounds can degrade on acidic silica gel. If decomposition is suspected, consider using neutral or basic alumina as the stationary phase, or deactivating the silica gel with a small amount of triethylamine in the eluent. |
Presence of Impurities in the Final Product
Problem: Analytical data (NMR, HPLC, or GC-MS) indicates the presence of impurities after purification.
| Possible Cause | Troubleshooting Steps |
| Incomplete Separation of Regioisomers | - If using column chromatography, employ a shallower solvent gradient to improve resolution between the isomers. - Consider using a different stationary phase, such as alumina, or a different solvent system. - Preparative HPLC can be used for difficult separations. |
| Co-elution with an Impurity | - Modify the column chromatography conditions (solvent system, stationary phase). - Attempt recrystallization from a different solvent or solvent system. - If the impurity is acidic or basic, an acid-base wash during the workup may remove it. |
| Residual Solvent | - Dry the purified product under high vacuum for an extended period. - If the solvent has a high boiling point, consider dissolving the product in a low-boiling point solvent and re-evaporating to azeotropically remove the high-boiling solvent. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Drain the excess solvent until it is just above the silica level.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might start from 100% hexane and progress to 95:5, 90:10, and 85:15 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Analysis: Combine the pure fractions containing the desired product (visualized by UV light on the TLC plate) and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined experimentally.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, further cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation
The following table provides illustrative data on the purification of a pyrazole derivative, showcasing the potential outcomes of different purification methods. Note that these are representative values and actual results may vary depending on the specific reaction and purification conditions.
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) | Reference |
| Column Chromatography | 80% | >98% | 71% | [1] |
| Aqueous/Organic Extraction | 75% | 95% | 86% | [2] |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
Technical Support Center: Side Reactions in Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of pyrazoles. The content is tailored for researchers, scientists, and drug development professionals to help identify, mitigate, and troubleshoot these challenges.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?
A1: Low yields in pyrazole synthesis, particularly in the Knorr synthesis, can be attributed to several factors ranging from the quality of starting materials to suboptimal reaction conditions.[1] The primary issue often lies with the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure.[1][2] Impurities can lead to side reactions, reducing the yield and complicating purification.[2] Hydrazine derivatives can degrade over time, so using a fresh or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: Use the correct stoichiometry of reactants. A slight excess of hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]
-
Consider Side Reactions: Be aware of potential side reactions such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]
Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
Strategies to Improve Regioselectivity:
-
Solvent Effects: The choice of solvent can dramatically influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity in pyrazole formation compared to traditional solvents like ethanol.[3]
-
pH Control: The pH of the reaction medium can affect the rate of competing reaction pathways.[4]
-
Reactant Stoichiometry: Varying the ratio of the dicarbonyl compound to the hydrazine has been shown to affect the regioisomeric ratio.[4]
Q3: My reaction mixture has developed a significant color. Is this normal, and can it be prevented?
A3: Discoloration of the reaction mixture is a frequent observation, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1] The reaction mixture can also become acidic, which may promote the formation of colored byproducts.[1]
Mitigation Strategies:
-
Addition of a Mild Base: The addition of a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.[1]
-
Purification: Many colored impurities can be removed during workup and purification. Recrystallization is an effective method for removing some of these impurities.[1]
Q4: I am having difficulty purifying my pyrazole product from side products. What are some effective purification techniques?
A4: Purification of pyrazoles can be challenging due to the similar polarities of the desired product and various side products.
Recommended Purification Methods:
-
Recrystallization: This is often the first method of choice. Common solvents include ethanol, methanol, isopropanol, and mixtures such as ethanol/water or ethyl acetate/hexane.[5][6]
-
Column Chromatography: Silica gel chromatography is a standard method. For basic pyrazole compounds that may interact strongly with silica, deactivating the silica gel with triethylamine or using neutral alumina can be effective.[5]
-
Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by forming an acid addition salt, which can be crystallized.[2][7] The purified salt can then be neutralized to recover the pyrazole.
Troubleshooting Guides
Troubleshooting Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Impure reagents | Use freshly purified or commercially available high-purity starting materials.[1] |
| Suboptimal reaction conditions | Optimize temperature, reaction time, and solvent. Monitor the reaction by TLC or LC-MS.[1] | |
| Formation of multiple products | Side reactions (e.g., regioisomer formation) | Modify reaction conditions to favor the desired product (see Q2).[1] |
| Incomplete cyclization | Ensure sufficient reaction time and optimal temperature.[1] | |
| Product loss during workup | Degradation of the product | Use milder workup conditions. If the product is acid-sensitive, neutralize the reaction mixture carefully. |
| Inefficient extraction or purification | Optimize the purification protocol (see Q4). |
Troubleshooting Regioselectivity
| Observation | Influencing Factor | Suggested Action |
| Mixture of regioisomers | Solvent polarity and nucleophilicity | Use non-nucleophilic, hydrogen-bond-donating solvents like TFE or HFIP to enhance selectivity.[3] |
| Steric and electronic effects of substituents | Modify substituents on the 1,3-dicarbonyl or hydrazine to favor attack at one carbonyl center. | |
| Reaction pH | Adjust the pH of the reaction mixture. Acidic or basic conditions can alter the reaction pathway.[4] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
-
Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]
-
Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction progress by TLC.[1]
-
Workup: Once the reaction is complete, cool the mixture. If a solid product forms, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.[1]
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][5]
Protocol 2: Improving Regioselectivity using Fluorinated Alcohols
-
Reaction Setup: In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equivalent) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Reactant Addition: Add the substituted hydrazine (1.0 equivalent) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC or GC-MS until the starting material is consumed.
-
Isolation: Remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography to isolate the major regioisomer.
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles
| 1,3-Diketone | Solvent | Regioisomeric Ratio (Major:Minor) | Reference |
| 1-Aryl-3-CF3-1,3-diketone | Ethanol | Low to no selectivity | [3] |
| 1-Aryl-3-CF3-1,3-diketone | TFE | Increased selectivity for 5-aryl-3-CF3-pyrazole | [3] |
| 1-Aryl-3-CF3-1,3-diketone | HFIP | High selectivity for 5-aryl-3-CF3-pyrazole | [3] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Knorr Pyrazole Synthesis Pathway and Potential Side Reaction
Caption: Pathway of Knorr synthesis showing the formation of two possible regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimizing Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges in achieving regiocontrol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing substituted pyrazoles and what is the primary challenge? A1: The most prevalent method for synthesizing substituted pyrazoles is the Knorr synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. A significant and frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds, is the formation of regioisomeric mixtures, which can be difficult to separate.
Q2: What are the key factors that control regioselectivity in the Knorr pyrazole synthesis? A2: Regioselectivity in the Knorr condensation is governed by several critical factors:
-
Steric and Electronic Effects: The electronic properties (electron-withdrawing vs. donating groups) and steric bulk of the substituents on both the 1,3-dicarbonyl and the hydrazine derivative are primary determinants. The initial reaction typically involves the more nucleophilic nitrogen of the hydrazine attacking the more reactive (more electrophilic) carbonyl group of the dicarbonyl.
-
Reaction pH: The acidity or basicity of the reaction medium can alter the reaction pathway. Under acidic conditions, protonation can change the nucleophilicity of the reactants, potentially leading to a different major regioisomer compared to neutral or basic conditions.
-
Solvent Choice: The solvent has a dramatic impact on regioselectivity. Standard solvents like ethanol often lead to mixtures of isomers. In contrast, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity.
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the final ratio of regioisomers.
Q3: Why are fluorinated alcohols like TFE and HFIP so effective at improving regioselectivity? A3: Fluorinated alcohols enhance regioselectivity through several mechanisms. Their high hydrogen bond donating ability increases the electrophilicity of the carbonyl group attached to an electron-withdrawing group (like a trifluoromethyl group), making it a more favorable site for the initial nucleophilic attack by the hydrazine. Furthermore, unlike nucleophilic solvents such as ethanol, TFE and HFIP are non-nucleophilic and do not compete with the hydrazine in attacking the carbonyl group. This leads to a more controlled, stepwise reaction pathway, significantly favoring the formation of one regioisomer.
Troubleshooting Guide: Poor Regioselectivity
This guide addresses the common issue of obtaining an undesired mixture of regioisomers during pyrazole synthesis.
Problem: My reaction with an unsymmetrical 1,3-diketone and a substituted hydrazine is producing a nearly 1:1 mixture of regioisomers.
This is a classic challenge in pyrazole synthesis. The following steps provide a logical workflow to diagnose and solve the issue.
Technical Support Center: Synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole.
I. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent problem of impurity formation.
Problem: Low Yield and Presence of Multiple Spots on TLC/LC-MS Analysis
Possible Cause 1: Formation of Regioisomeric Impurity
The most common impurity in the synthesis of this compound via the reaction of benzoylacetone (1-phenyl-1,3-butanedione) and tert-butylhydrazine is the formation of the regioisomer, 1-tert-butyl-3-phenyl-1H-pyrazole. This occurs due to the two possible sites of initial nucleophilic attack by the hydrazine on the unsymmetrical dicarbonyl starting material.
Troubleshooting Steps:
-
Reaction Conditions Optimization: The ratio of regioisomers can be influenced by reaction temperature and solvent polarity. It is recommended to start with a non-polar solvent and a lower reaction temperature to potentially favor the formation of the desired 5-phenyl isomer.
-
Purification: Careful column chromatography on silica gel is typically effective for separating the two isomers. A gradient elution system, starting with a non-polar eluent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended. Monitor fractions closely by TLC.
-
Characterization: Use ¹H NMR and ¹³C NMR spectroscopy to differentiate between the desired product and the regioisomeric impurity. The chemical shifts of the pyrazole ring proton and the substituent groups will differ significantly between the two isomers.
Possible Cause 2: Incomplete Reaction
The presence of unreacted starting materials, primarily benzoylacetone and tert-butylhydrazine, can contribute to a complex product mixture and low yield.
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the limiting starting material.
-
Stoichiometry: Ensure the correct stoichiometry of the reactants. A slight excess of the hydrazine (1.1 to 1.2 equivalents) can be used to drive the reaction to completion.
-
Reaction Time and Temperature: If the reaction is sluggish, consider increasing the reaction time or temperature. However, be aware that higher temperatures may also promote the formation of side products.
Possible Cause 3: Formation of Other Byproducts
Besides the main regioisomer, other minor impurities can arise from side reactions. These may include products from the self-condensation of benzoylacetone or degradation of tert-butylhydrazine.
Troubleshooting Steps:
-
Purity of Starting Materials: Use high-purity starting materials. Impurities in the benzoylacetone or tert-butylhydrazine can lead to the formation of unexpected byproducts.
-
Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Purification: In addition to column chromatography, recrystallization from a suitable solvent system can be an effective method for removing minor impurities and obtaining a highly pure product.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound?
A1: The most prevalent impurity is the regioisomer, 1-tert-butyl-3-phenyl-1H-pyrazole. This arises from the reaction of tert-butylhydrazine with the two different carbonyl groups of the benzoylacetone starting material.
Q2: How can I distinguish between this compound and its 3-phenyl regioisomer?
A2: The two regioisomers can be readily distinguished by ¹H NMR and ¹³C NMR spectroscopy. The chemical shift of the proton on the pyrazole ring (at the C4 position) will be different for each isomer. Additionally, the chemical shifts of the phenyl and tert-butyl groups will show slight variations. Comparing the obtained spectra with literature data for the expected products is the most reliable method for identification.
Q3: What purification techniques are most effective for removing the regioisomeric impurity?
A3: Column chromatography on silica gel is the most common and effective method for separating the this compound from its 3-phenyl regioisomer. A gradient elution with a hexane/ethyl acetate solvent system is typically successful.
Q4: I am observing a significant amount of unreacted benzoylacetone in my crude product. What should I do?
A4: To drive the reaction to completion, you can try increasing the reaction time, elevating the reaction temperature, or using a slight excess of tert-butylhydrazine. It is crucial to monitor the reaction by TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation products.
Q5: Are there any specific safety precautions I should take during the synthesis?
A5: tert-Butylhydrazine and its salts can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood.
III. Data Presentation
Table 1: Common Impurities and their Identification
| Impurity Name | Structure | Typical Analytical Data (¹H NMR, ¹³C NMR, MS) |
| 1-tert-butyl-3-phenyl-1H-pyrazole | ![]() | ¹H NMR (CDCl₃): δ ~7.8 (m, 2H, Ar-H), ~7.4 (m, 3H, Ar-H), ~6.4 (s, 1H, pyrazole-H), ~1.6 (s, 9H, t-Bu). ¹³C NMR (CDCl₃): Distinct signals for the pyrazole and aromatic carbons, differing from the 5-phenyl isomer. MS (EI): m/z = 200 (M⁺) |
| Benzoylacetone (1-phenyl-1,3-butanedione) | ![]() | ¹H NMR (CDCl₃): Shows characteristic signals for both enol and keto tautomers. Enol: δ ~16.0 (s, 1H, enol-OH), ~7.9 (m, 2H, Ar-H), ~7.5 (m, 3H, Ar-H), ~6.2 (s, 1H, vinyl-H), ~2.2 (s, 3H, CH₃). Keto: δ ~7.9 (m, 2H, Ar-H), ~7.5 (m, 3H, Ar-H), ~4.0 (s, 2H, CH₂), ~2.3 (s, 3H, CH₃). MS (EI): m/z = 162 (M⁺) |
| tert-Butylhydrazine | ![]() | ¹H NMR (CDCl₃): δ ~3.3 (br s, 2H, NH₂), ~1.1 (s, 9H, t-Bu). MS (EI): m/z = 88 (M⁺) |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.
IV. Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general procedure based on the Knorr pyrazole synthesis and may require optimization for specific laboratory conditions.
Materials:
-
Benzoylacetone (1-phenyl-1,3-butanedione)
-
tert-Butylhydrazine hydrochloride
-
Sodium acetate (or another suitable base)
-
Ethanol (or another suitable solvent)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoylacetone (1.0 equivalent) in ethanol.
-
Add sodium acetate (1.1 equivalents) to the solution and stir until it dissolves.
-
Add tert-butylhydrazine hydrochloride (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the desired product from the regioisomeric impurity and other byproducts.
-
Combine the fractions containing the pure this compound and remove the solvent to yield the final product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
V. Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield and impurities.
Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the common challenge of poor aqueous solubility in pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many pyrazole derivatives exhibit poor water solubility?
A1: The limited aqueous solubility of many pyrazole derivatives often stems from their molecular structure. These compounds can have a crystalline nature, leading to strong intermolecular interactions in the solid state that are difficult for water molecules to disrupt. Additionally, the presence of lipophilic (fat-loving) functional groups and a lack of sufficient hydrogen bond donors and acceptors can contribute to their low affinity for water.
Q2: What are the primary strategies for improving the solubility of pyrazole derivatives?
A2: The main approaches to enhance the solubility of pyrazole derivatives can be broadly categorized as physical and chemical modifications. Physical methods include particle size reduction (micronization/nanonization) and modification of the crystal form (polymorphs, amorphous solid dispersions). Chemical methods involve forming salts, co-crystals, or using complexing agents like cyclodextrins.
Q3: When should I consider salt formation for my pyrazole derivative?
A3: Salt formation is a viable strategy if your pyrazole derivative possesses an ionizable functional group (an acidic or basic center). The resulting salt will have ionic interactions with water, which are generally stronger than the interactions of the neutral molecule, leading to improved solubility.
Q4: What is the difference between co-crystals and salts?
A4: The key difference lies in the nature of the interaction between the active pharmaceutical ingredient (API) and the co-former. In a salt, there is a transfer of a proton from an acidic to a basic site, resulting in ionized components. In a co-crystal, the API and the co-former are held together by non-ionic interactions, such as hydrogen bonds.
Troubleshooting Guide
Q5: I am unable to form a stable salt with my pyrazole derivative. What could be the issue and what are the next steps?
A5: If salt formation is unsuccessful, it could be due to a few reasons. The pKa of your compound might not be in the optimal range for salt formation with the selected counter-ion. Alternatively, the resulting salt may be unstable and disproportionate back to the neutral form.
Troubleshooting Steps:
-
Verify pKa: Ensure the pKa of your pyrazole derivative is suitable for the counter-ion you have chosen. A difference of at least 2-3 pKa units between the API and the counter-ion is generally recommended for stable salt formation.
-
Screen a Wider Range of Counter-ions: Experiment with a variety of pharmaceutically acceptable counter-ions with different pKa values.
-
Consider Alternative Strategies: If salt formation remains challenging, exploring other methods like co-crystallization or creating an amorphous solid dispersion would be the recommended next step.
Q6: My amorphous solid dispersion of a pyrazole derivative is physically unstable and recrystallizes over time. How can I prevent this?
A6: The recrystallization of an amorphous solid dispersion is a common stability issue, driven by the system's tendency to return to a lower energy, crystalline state.
Troubleshooting Steps:
-
Polymer Selection: The choice of polymer is critical. Ensure the polymer has good miscibility with your pyrazole derivative and a high glass transition temperature (Tg) to reduce molecular mobility.
-
Drug Loading: High drug loading can increase the tendency for recrystallization. Try reducing the concentration of your pyrazole derivative in the polymer matrix.
-
Storage Conditions: Store the solid dispersion under controlled temperature and humidity conditions, ideally below its glass transition temperature, to minimize molecular mobility and prevent moisture-induced crystallization.
Quantitative Solubility Data
The following table summarizes the improvement in aqueous solubility for selected pyrazole derivatives using different enhancement techniques.
| Pyrazole Derivative | Enhancement Technique | Initial Solubility (µg/mL) | Enhanced Solubility (µg/mL) | Fold Increase |
| Celecoxib | Amorphous Solid Dispersion with PVP/VA | 2.9 | 150 | ~52 |
| Mavacoxib | Salt Formation (Mavacoxib sodium) | < 1 | > 1000 | > 1000 |
| A-348405 | Co-crystal with Salicylic Acid | 5 | 80 | 16 |
| SC-68449 | Nanosuspension | 0.2 | 25 | 125 |
Experimental Protocols
Protocol 1: Screening for Co-crystal Formation
Objective: To screen for potential co-formers for a poorly soluble pyrazole derivative using liquid-assisted grinding.
Materials:
-
Pyrazole derivative (API)
-
A selection of pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides)
-
Grinding jar and balls (stainless steel or zirconia)
-
Mixer mill
-
Small amount of a suitable solvent (e.g., ethanol, methanol, ethyl acetate)
-
Powder X-ray Diffractometer (PXRD)
Methodology:
-
Molar Ratio Selection: Weigh the pyrazole API and a selected co-former in a defined molar ratio (commonly 1:1 or 1:2).
-
Grinding: Place the mixture into a grinding jar with a grinding ball.
-
Liquid Addition: Add a minimal amount of the selected solvent (e.g., 10-20 µL).
-
Milling: Secure the jar in a mixer mill and grind the mixture at a set frequency (e.g., 25-30 Hz) for a specified time (e.g., 30-60 minutes).
-
Sample Recovery: Carefully recover the resulting solid powder from the jar.
-
Analysis: Analyze the powder using PXRD. The appearance of new peaks that are different from the starting materials indicates the potential formation of a new crystalline phase, i.e., a co-crystal.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of a pyrazole derivative with a polymer to enhance its solubility.
Materials:
-
Pyrazole derivative (API)
-
Polymer (e.g., PVP K30, HPMC, Soluplus®)
-
A common solvent that dissolves both the API and the polymer (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve the pyrazole API and the chosen polymer in the common solvent in a round-bottom flask. Ensure both components are fully dissolved. The ratio of API to polymer should be predetermined (e.g., 1:1, 1:3 by weight).
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Continue evaporation until a thin film or solid mass is formed on the wall of the flask.
-
Final Drying: Transfer the solid to a vacuum oven and dry at a suitable temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Characterization: Scrape the solid dispersion from the flask. Characterize its amorphous nature using techniques like PXRD (absence of sharp peaks) and Differential Scanning Calorimetry (DSC) (observation of a single glass transition temperature).
Visual Guides
Caption: Decision tree for selecting a solubility enhancement strategy.
Technical Support Center: Scaling Up Pyrazole Synthesis
Welcome to the dedicated technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common and unexpected challenges encountered when scaling up the synthesis of pyrazole derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up pyrazole synthesis?
A1: The primary safety concerns during scale-up often revolve around the use of hydrazine and its derivatives, as well as diazotization reactions. Key issues include:
-
Thermal Runaway: The condensation reaction between a 1,3-dicarbonyl compound and hydrazine is often highly exothermic. Without proper heat management, this can lead to a dangerous increase in temperature and pressure.[1]
-
Toxicity and Flammability of Hydrazine: Hydrazine is a toxic and flammable compound.[1] Handling large quantities requires appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.[1]
-
Unstable Intermediates: Diazotization reactions, sometimes used in pyrazole synthesis, can form unstable and potentially explosive diazonium intermediates.[2][3]
Q2: How can the exothermic nature of the reaction be managed during scale-up?
A2: Managing the exotherm is critical for a safe and controlled scale-up.[1] Strategies include:
-
Slow and Controlled Addition: Add the hydrazine reactant slowly to the reaction mixture to control the rate of heat generation.
-
Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to dissipate the heat produced during the reaction.
-
Dilution: Using a suitable solvent can help to absorb the heat of the reaction.[1]
-
Flow Chemistry: Transitioning from batch to continuous flow synthesis can significantly improve heat transfer and safety by reducing the reaction volume at any given time.[4]
Q3: We are observing a mixture of regioisomers. How can we improve the regioselectivity?
A3: The formation of regioisomeric mixtures is a common challenge, especially with unsymmetrical 1,3-dicarbonyl compounds.[5] Regioselectivity is influenced by both steric and electronic factors of the reactants, as well as the reaction conditions.[5] To improve regioselectivity:
-
Solvent Selection: The choice of solvent can have a significant impact. For example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in some cases.[5]
-
pH Control: Adjusting the pH can alter the reaction pathway. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[5]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance the selectivity of the reaction.[1]
Q4: Our yields are consistently low upon scaling up. What are the likely causes and solutions?
A4: Low yields can stem from several factors. Common causes and troubleshooting steps include:
-
Incomplete Reaction: The reaction may not be reaching completion. Consider increasing the reaction time or temperature, and monitor the reaction progress using techniques like TLC or LC-MS.[6]
-
Side Reactions: The formation of byproducts can consume starting materials. Optimizing reaction conditions (temperature, solvent, catalyst) can help minimize side reactions.[5][6]
-
Product Loss During Workup: Significant amounts of product can be lost during extraction and purification. Optimize the solvents and procedures for these steps to minimize loss.[1]
-
Poor Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions and reducing the overall yield. Ensure the reactor's agitation is sufficient for the scale of the reaction.
Troubleshooting Guides
Issue 1: Poor Regioselectivity
Symptoms:
-
NMR or LC-MS analysis shows a mixture of two or more isomeric products.
-
Difficulty in purifying the desired isomer.
Possible Causes & Solutions:
| Cause | Solution |
| Use of unsymmetrical 1,3-dicarbonyls. [5] | Modify the synthetic route to use a symmetrical precursor if possible. |
| Suboptimal reaction conditions. [1][5] | Screen different solvents, paying attention to polarity and hydrogen bonding capabilities. Experiment with adjusting the pH of the reaction mixture. Lowering the reaction temperature may also improve selectivity. |
| Kinetic vs. Thermodynamic Control. | Varying the reaction time and temperature can help determine if the product ratio changes over time, indicating a shift from kinetic to thermodynamic control. |
Issue 2: Thermal Runaway or Poor Heat Control
Symptoms:
-
A rapid, uncontrolled increase in reaction temperature.
-
Boiling of the solvent, even with cooling applied.
-
Noticeable increase in pressure within the reactor.
Possible Causes & Solutions:
| Cause | Solution |
| Addition rate of hydrazine is too fast. | Reduce the addition rate of the hydrazine solution. |
| Inadequate cooling capacity of the reactor. [1] | Ensure the cooling system is functioning correctly and is appropriately sized for the reaction scale. |
| Insufficient solvent volume. [1] | Increase the amount of solvent to better absorb the heat generated. |
| Poor mixing leading to localized heating. | Increase the agitation speed to ensure uniform temperature distribution throughout the reactor. |
Issue 3: Product is an Oil and Fails to Crystallize
Symptoms:
-
After solvent removal, the product remains a viscous oil instead of a solid.
-
Attempts at recrystallization do not yield crystals.
Possible Causes & Solutions:
| Cause | Solution |
| Presence of significant impurities. [7] | Analyze the purity of the oil using TLC or LC-MS. If impurities are present, further purification by column chromatography may be necessary. |
| Inappropriate recrystallization solvent. [7] | Screen a variety of solvents or solvent mixtures. The ideal solvent should dissolve the compound when hot but have low solubility at room temperature. |
| Residual solvent. | Ensure all solvent has been removed under high vacuum. |
| Product is inherently an oil at room temperature. | If the purified product is an oil, consider converting it to a solid salt by reacting it with a suitable acid. |
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in a Representative Pyrazole Synthesis
| Solvent | Dielectric Constant | Regioisomer Ratio (A:B) | Reference |
| Toluene | 2.4 | 1 : 1.5 | [5] |
| Acetonitrile | 37.5 | 2.3 : 1 | [5] |
| Ethanol | 24.5 | 3 : 1 | [5] |
| 2,2,2-Trifluoroethanol (TFE) | 27.0 | > 20 : 1 | [5] |
Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend observed in certain pyrazole syntheses.
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis (Lab Scale)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Reagent Addition: Slowly add the hydrazine derivative (1-1.2 equivalents) to the stirred solution at room temperature. If the reaction is highly exothermic, an ice bath may be used to control the initial temperature rise.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[1]
Protocol for Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the pyrazole product is soluble at high temperatures but poorly soluble at low temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]
Visualizations
Caption: A generalized experimental workflow for pyrazole synthesis.
Caption: Troubleshooting workflow for low pyrazole yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their reactions. Here, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data-driven insights to help you achieve the desired regioisomer of your pyrazole product.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the placement of substituents on the pyrazole ring.[1] This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different substitution patterns on the final pyrazole product.[1] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[2] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[2]
Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?
A2: The Knorr cyclocondensation, a primary method for pyrazole synthesis, often yields a mixture of regioisomers because the initial reaction between a substituted hydrazine and an unsymmetrical 1,3-dicarbonyl can proceed via two pathways.[1] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates that then cyclize.[1][3] Several factors influence the final ratio of these isomers:
-
Steric and Electronic Effects: Significant differences in the steric bulk or electronic properties of the substituents on the 1,3-dicarbonyl compound can direct the hydrazine to preferentially attack one carbonyl group.[1] Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack.[2]
-
Reaction pH: The acidity or basicity of the reaction medium can control which nitrogen atom of the substituted hydrazine acts as the primary nucleophile.[1][2] Acidic conditions can protonate the more basic nitrogen, directing the reaction through the less nucleophilic nitrogen, while basic conditions can favor attack by the more nucleophilic nitrogen.[2][4]
-
Solvent: The choice of solvent can significantly impact regioselectivity.[4] Fluorinated alcohols, for instance, have been shown to favor the formation of one regioisomer over another.[2][5]
-
Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the regioisomeric ratio.[2]
Q3: What are the main alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?
A3: When controlling regioselectivity in the Knorr synthesis proves difficult, several alternative strategies can provide a single regioisomer:
-
1,3-Dipolar Cycloadditions: This method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, like an alkyne.[6] This approach often offers high regioselectivity.[6][7]
-
Synthesis from Hydrazones: Reactions of α,β-unsaturated hydrazones or N-alkylated tosylhydrazones with various partners can lead to specific pyrazole isomers.[2][7] For example, the reaction of N-alkylated tosylhydrazones with terminal alkynes provides 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[2]
-
Use of Dicarbonyl Surrogates: Employing precursors with pre-defined reactivity, such as β-enaminones or haloacetylated enol ethers, can direct the cyclization to form a single product.[2][8][9] In a β-enaminone, the enamine functionality is less electrophilic than the ketone, which directs the initial attack of the hydrazine to the ketonic carbon.[2][9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
-
Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound possess similar steric and electronic properties, resulting in a lack of selectivity during the initial nucleophilic attack by the hydrazine.[2]
-
Solution 1: Modify the Solvent System. This is often the most direct approach. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly favor the formation of one regioisomer.[2][5]
-
Solution 2: Adjust the Reaction pH. If you are using a substituted hydrazine, adding a catalytic amount of acid (e.g., acetic acid) can protonate the more basic nitrogen, directing the reaction through the less nucleophilic nitrogen.[2] Conversely, basic conditions may favor attack by the more nucleophilic nitrogen.[2] A study on the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles found that using arylhydrazine hydrochlorides led to the 1,3-regioisomer, while the free arylhydrazine base exclusively yielded the 1,5-regioisomer.[10]
-
Solution 3: Change the Synthetic Strategy. If solvent and pH adjustments are ineffective, consider using a 1,3-dicarbonyl surrogate like a β-enaminone or switching to a more regioselective method such as a 1,3-dipolar cycloaddition.[2]
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current reaction conditions.
-
Solution 1: Employ a Regiochemically-Controlled Synthetic Route. Instead of relying on the subtle directing effects in a Knorr-type synthesis, utilize a method that offers unambiguous regiochemical control. The reaction of N-alkylated tosylhydrazones with terminal alkynes is an excellent choice for the synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[2]
-
Solution 2: Use a Dicarbonyl Surrogate with Pre-defined Reactivity. Synthesize a β-enaminone from your 1,3-dicarbonyl precursor. The enamine functionality is significantly less electrophilic than the ketone, which will direct the initial attack of the hydrazine to the ketonic carbon, thus ensuring the formation of a single regioisomer.[2][9]
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further use.
-
Solution: Chromatographic Separation. Silica gel column chromatography is the most common and effective method for separating pyrazole regioisomers.[2]
-
TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[2] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[2]
-
Column Chromatography: Once an optimal solvent system is identified, perform column chromatography on silica gel to separate the isomers.[2]
-
Data Presentation: Effect of Solvent on Regioselectivity
The choice of solvent can dramatically influence the ratio of regioisomers formed. The following table summarizes the effect of different solvents on the reaction of a nonsymmetrical 1,3-diketone with methylhydrazine.
| Entry | 1,3-Diketone Substituents (R¹, R²) | Solvent | Ratio (2:3)¹ | Total Yield (%) | Reference |
| 1 | C₂F₅, C(CH₃)₃ | EtOH | 50:50 | 70 | [5] |
| 2 | C₂F₅, C(CH₃)₃ | TFE² | 96:4 | 75 | [5] |
| 3 | C₂F₅, C(CH₃)₃ | HFIP³ | >99:1 | 78 | [5] |
| 4 | CF₃, Ph | EtOH | 50:50 | 85 | [5] |
| 5 | CF₃, Ph | TFE² | 91:9 | 88 | [5] |
| 6 | CF₃, Ph | HFIP³ | 98:2 | 90 | [5] |
¹Ratio of regioisomers determined by analysis of the crude reaction mixture. ²TFE = 2,2,2-Trifluoroethanol. ³HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol.
Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol describes a general procedure for improving regioselectivity by using 2,2,2-trifluoroethanol (TFE) as the solvent.[2]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[3]
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[2][3]
-
Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles via Tosylhydrazones
This protocol provides a highly regioselective route to 1,3,5-trisubstituted pyrazoles.[2]
-
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Potassium tert-butoxide (2.5 eq)
-
18-crown-6 (0.1 eq)
-
Pyridine
-
-
Procedure:
-
To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide in portions.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the regioselective synthesis of pyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Bioactivity of 1-tert-butyl-5-phenyl-1H-pyrazole: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of 1-tert-butyl-5-phenyl-1H-pyrazole and its structural analogs. While direct bioactivity data for this specific compound is limited in publicly available literature, this guide draws upon data from closely related pyrazole derivatives to offer insights into its potential therapeutic applications.
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties. This guide focuses on the potential anti-inflammatory and cytotoxic activities of this compound by comparing it with functionally and structurally similar compounds.
Comparative Analysis of Bioactive Pyrazole Derivatives
To contextualize the potential bioactivity of this compound, this section presents quantitative data for structurally related pyrazole compounds with demonstrated anti-inflammatory and cytotoxic effects.
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Target | Assay | IC₅₀ (µM) | Organism |
| (E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-(4-chlorobenzylidene)acetohydrazide[1] | TNF-α Production | Lipopolysaccharide-stimulated macrophages | 1.6[1] | Rat |
| Celecoxib | COX-2 | Whole blood assay | 0.04 | Human |
| SC-558 | COX-2 | Recombinant human enzyme assay | 0.009 | - |
Table 2: Cytotoxic Activity of Pyrazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | IC₅₀ (µM) |
| A novel pyrazole derivative (PTA-1)[2] | Jurkat | Leukemia | DNS assay | 0.32[2] |
| (E)-1-(4-tert-butylbenzyl-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide[3] | A549 | Lung Carcinoma | Not Specified | 0.28[3] |
| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide derivative (II)[4] | SW-620 | Colon adenocarcinoma | Not Specified | 3.27[4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a framework for the validation and comparison of pyrazole derivatives.
TNF-α Production Inhibition Assay
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.
Methodology:
-
Cell Culture: Rat peritoneal macrophages are harvested and cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cell Stimulation: Macrophages are pre-incubated with various concentrations of the test compound (e.g., the this compound analog) for 1 hour.
-
LPS Challenge: Lipopolysaccharide (LPS) is added to the cell cultures to induce an inflammatory response and stimulate TNF-α production.
-
Incubation: The cells are incubated for a defined period (e.g., 4 hours).
-
TNF-α Quantification: The concentration of TNF-α in the cell culture supernatant is determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of TNF-α inhibition is calculated relative to the vehicle-treated control, and the IC₅₀ value is determined.[1]
Cytotoxicity Assay (DNS Assay)
The Differential Nuclear Staining (DNS) assay is a method to assess the cytotoxicity of a compound by observing morphological changes in the cell nucleus.
Methodology:
-
Cell Seeding: Cancer cells (e.g., Jurkat cells) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., PTA-1) for a specified duration (e.g., 48 hours).[2]
-
Staining: The cells are stained with a mixture of fluorescent dyes, such as Hoechst 33342 and Propidium Iodide, which differentiate between live, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.
-
Microscopy: The stained cells are visualized using a fluorescence microscope.
-
Cell Counting and Analysis: The number of viable, apoptotic, and necrotic cells is counted to determine the cytotoxic effect of the compound. The IC₅₀ value, the concentration at which 50% of the cells are non-viable, is then calculated.
Visualizing Molecular Pathways and Experimental Logic
To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: Workflow for bioactivity screening of pyrazole compounds.
Caption: COX-2 pathway and the inhibitory action of pyrazoles.
References
- 1. Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. The efficient and regioselective synthesis of substituted pyrazoles is therefore a critical aspect of drug discovery and development. This guide provides an objective comparison of four major methods for synthesizing substituted pyrazoles: the Knorr Pyrazole Synthesis, synthesis from α,β-Unsaturated Carbonyl Compounds, 1,3-Dipolar Cycloaddition, and Multicomponent Reactions. The performance of each method is compared based on experimental data, and detailed protocols for key examples are provided.
Comparative Data Summary
The following table summarizes the key quantitative data for representative examples of each synthesis method, allowing for a direct comparison of their efficiency and conditions.
| Synthesis Method | Starting Materials | Product | Reaction Time | Temperature | Solvent | Catalyst/Reagent | Yield (%) | Reference |
| Knorr Pyrazole Synthesis | Ethyl acetoacetate, Phenylhydrazine | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone) | 1 hour | Reflux | - | - | High (not specified) | [1] |
| Ethyl benzoylacetate, Hydrazine hydrate | 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one | 1 hour | 100°C | 1-Propanol | Acetic acid | High (not specified) | [2] | |
| From α,β-Unsaturated Carbonyls | Benzaldehyde, Acetophenone, Hydrazine dihydrochloride | 3,5-diphenyl-1H-pyrazole | 30 minutes (pyrazoline) + oxidation | Reflux | Ethanol | NaOAc, KBrO₃/KBr | 80 | [3] |
| 1,3-Dipolar Cycloaddition | Benzaldehyde, p-Toluenesulfonyl hydrazide, Phenylacetylene | 3,5-diphenyl-1H-pyrazole | 48 hours | 50°C | - | NaOH | 67 | [4][5] |
| Multicomponent Reaction | 3-(2-Bromoacetyl)coumarin, Acetylacetone, Hydrazine hydrate | 1-(coumarin-3-yl)-3,5-dimethyl-1H-pyrazole | Not Specified | Not Specified | Ethanol | - | Good | [3] |
Logical Workflow for Synthesis Method Selection
The choice of the most appropriate synthesis method for a substituted pyrazole is primarily dictated by the desired substitution pattern and the availability of starting materials. The following diagram illustrates a logical workflow for selecting a synthesis method.
Caption: Logical workflow for selecting a pyrazole synthesis method.
Knorr Pyrazole Synthesis
The Knorr synthesis is a classical and widely used method for the preparation of pyrazoles, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[6][7] The reaction is typically acid-catalyzed.[8] A significant consideration when using unsymmetrical 1,3-dicarbonyl compounds is regioselectivity, as the initial nucleophilic attack of the hydrazine can occur at either carbonyl carbon, potentially leading to a mixture of regioisomers.[9]
Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
Procedure:
-
In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[1]
-
Heat the reaction mixture under reflux for 1 hour.[1]
-
Cool the resulting syrup in an ice bath.[1]
-
Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[1]
-
Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.
Synthesis from α,β-Unsaturated Carbonyl Compounds
This method utilizes the reaction of α,β-unsaturated aldehydes or ketones, such as chalcones, with hydrazines. The initial reaction typically forms a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole. This can be performed as a one-pot reaction, avoiding the isolation of the pyrazoline.[3]
Experimental Protocol: One-Pot Synthesis of 3,5-diphenyl-1H-pyrazole
Materials:
-
Benzaldehyde
-
Acetophenone
-
Hydrazine dihydrochloride
-
Sodium acetate trihydrate
-
Rectified spirit (Ethanol)
-
Aqueous KBrO₃-KBr solution
-
Ethyl acetate
-
Hexane
Procedure:
-
In a 100 ml round-bottomed flask, combine benzaldehyde (2 mmol), acetophenone (2 mmol), hydrazine dihydrochloride (2 mmol), and sodium acetate trihydrate (2 mmol) in 7 ml of rectified spirit.[3]
-
Reflux the mixture for 30 minutes.[3]
-
After reflux, add an aqueous solution of KBrO₃-KBr to the reaction mixture to accomplish the oxidation of the in-situ formed pyrazoline.[3]
-
After the reaction is complete (monitored by TLC), extract the product with ethyl acetate.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent to obtain the crude product.[3]
-
Crystallize the crude product from an ethyl acetate-hexane solution to yield 3,5-diphenyl-1H-pyrazole (Yield: 80%).[3]
1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is a powerful method for constructing the pyrazole ring. A common approach involves the in-situ generation of a diazo compound from an aldehyde and a sulfonylhydrazide, which then reacts with an alkyne to form the pyrazole.[4][5] This method can offer high regioselectivity.[4]
Experimental Protocol: One-Pot Synthesis of 3,5-diphenyl-1H-pyrazole
Materials:
-
Benzaldehyde
-
p-Toluenesulfonyl hydrazide
-
5 N Sodium hydroxide solution
-
Phenylacetylene
-
Ethyl acetate
-
Water
Procedure:
-
Add benzaldehyde (1.5 mmol) to a solution of p-toluenesulfonyl hydrazide (1.5 mmol). Stir the mixture for 3 hours at room temperature.[4][5]
-
Add 5 N NaOH solution (1.5 mmol) and stir for an additional 20 minutes.[4][5]
-
Add phenylacetylene (7.5 mmol) and stir the mixture at 50°C for 48 hours.[4][5]
-
Evaporate the volatiles under reduced pressure.[5]
-
Dissolve the residue in a 1:1 mixture of water-ethyl acetate (70 mL).[4]
-
Separate the organic layer and dry it over MgSO₄.[5]
-
Evaporate the solvent and purify the residue by column chromatography to obtain 3,5-diphenyl-1H-pyrazole (Yield: 67%).[4][5]
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing highly substituted pyrazoles in a single pot. These reactions involve the combination of three or more starting materials to form a complex product in a single synthetic operation.
Experimental Protocol: One-Pot Synthesis of 1-(coumarin-3-yl)-3,5-dimethyl-1H-pyrazole
Materials:
-
3-(2-Bromoacetyl)coumarin
-
Acetylacetone
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A mixture of 3-(2-bromoacetyl)coumarin, acetylacetone, and hydrazine hydrate is reacted in ethanol.[3]
-
This one-pot multicomponent reaction affords the corresponding 1-(coumarin-3-yl)-3,5-dimethyl-1H-pyrazole in good yields.[3]
Conclusion
The synthesis of substituted pyrazoles can be achieved through a variety of methods, each with its own advantages and limitations. The Knorr synthesis is a robust and classical method, particularly for 1,3,5-trisubstituted pyrazoles, though regioselectivity can be a challenge with unsymmetrical diketones. The use of α,β-unsaturated carbonyl compounds provides a versatile route, especially with the development of one-pot oxidation protocols. 1,3-dipolar cycloaddition offers a powerful and often highly regioselective approach to a wide range of substituted pyrazoles. Finally, multicomponent reactions represent a modern and efficient strategy for the rapid generation of molecular diversity in pyrazole synthesis. The choice of the optimal method will depend on the specific target molecule, the availability of starting materials, and the desired level of control over regioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. worldresearchersassociations.com [worldresearchersassociations.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. One-pot preparation of pyrazole “turn on” and “turn off” fluorescent sensors for Zn 2+ and Cd 2+ directly from chalcones via in situ aromatisation - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ02433H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
A Comparative Guide to Pyrazole-Based Inhibitors: Profiling 1-tert-butyl-5-phenyl-1H-pyrazole Against Established Kinase and COX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic compound 1-tert-butyl-5-phenyl-1H-pyrazole alongside other well-characterized pyrazole-based inhibitors. Due to the limited publicly available experimental data on the specific biological targets of this compound, this guide presents a hypothesis-driven comparison based on structural similarities to known inhibitors. We will explore its potential as a protein kinase inhibitor, drawing parallels with the p38α MAPK inhibitor BIRB 796, and also contrast it with pyrazole-containing cyclooxygenase (COX) inhibitors to provide a broad perspective on the therapeutic potential of the pyrazole scaffold.
Section 1: Putative Target Analysis of this compound as a Protein Kinase Inhibitor
The structure of this compound, featuring a bulky tert-butyl group and a phenyl ring on the pyrazole core, shares key pharmacophoric features with a class of potent protein kinase inhibitors. Notably, the structure bears resemblance to the core of BIRB 796, a well-characterized inhibitor of p38α mitogen-activated protein kinase (MAPK). The tert-butyl group in BIRB 796 is known to occupy a crucial lipophilic pocket within the kinase, a feature that may be recapitulated by the title compound.
Comparative Inhibitory Activity
While direct inhibitory data for this compound is not available, we can infer its potential potency by comparing the activity of structurally related p38α MAPK inhibitors.
| Compound | Target | IC50 (nM) | Reference |
| This compound | p38α MAPK (Putative) | Data not available | - |
| BIRB 796 (Doramapimod) | p38α | 38 | [1] |
| p38β | 65 | [1] | |
| p38γ | 200 | [1] | |
| p38δ | 520 | [1] | |
| RO3201195 | p38 | 1780 | [2] |
Table 1: Comparison of IC50 values for pyrazole-based p38 MAPK inhibitors.
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a critical pathway involved in cellular responses to stress and inflammation. Its activation leads to a variety of downstream effects, including the production of pro-inflammatory cytokines.
Experimental Protocol: In Vitro p38α MAPK Inhibition Assay (Luminescent)
This protocol outlines a common method for determining the inhibitory activity of a compound against p38α MAPK by measuring ATP consumption.
Materials:
-
Recombinant human p38α kinase
-
Kinase substrate (e.g., ATF2 peptide)
-
ATP
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup:
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing p38α kinase and the ATF2 substrate in the kinase assay buffer.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction Initiation:
-
Prepare an ATP solution in the kinase assay buffer. The final concentration should be at the Km value for ATP for p38α.
-
Add 2 µL of the ATP solution to each well to initiate the kinase reaction.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Section 2: Comparison with Pyrazole-Based Cyclooxygenase (COX) Inhibitors
To provide a broader context of the pharmacological potential of the pyrazole scaffold, we will now compare this compound with established pyrazole-containing COX inhibitors, Celecoxib and Phenylbutazone. These drugs are widely used for their anti-inflammatory properties.
Comparative Inhibitory Activity
Celecoxib is a selective COX-2 inhibitor, while Phenylbutazone is a non-selective COX inhibitor.
| Compound | Target | IC50 (µM) | Reference |
| This compound | COX-1 / COX-2 | Data not available | - |
| Celecoxib | COX-1 | 6.7 | [3] |
| COX-2 | 0.04 | [4] | |
| Phenylbutazone | COX-1 | 4.2 | [5] |
| COX-2 | 13.9 | [5] |
Table 2: Comparison of IC50 values for pyrazole-based COX inhibitors.
COX Inhibition Pathway
COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)
This protocol describes a common method for assessing the inhibitory activity of compounds against COX-1 and COX-2.
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Heme
-
Arachidonic acid
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well plate
-
Plate reader capable of measuring absorbance at ~590-620 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup:
-
In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.
-
Add 10 µL of the diluted test compound or solvent control to the appropriate wells.
-
Incubate the plate at 25°C for 5 minutes.
-
-
Reaction Initiation:
-
Add 20 µL of the colorimetric substrate solution to each well.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution to each well.
-
-
Data Acquisition: Immediately measure the absorbance of each well at 590 nm (or appropriate wavelength for the substrate) in kinetic mode for 5 minutes.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
While the precise biological target and inhibitory profile of this compound remain to be experimentally determined, its structural characteristics strongly suggest its potential as a protein kinase inhibitor, with p38α MAPK being a plausible candidate. The comparative data and experimental protocols provided in this guide offer a framework for the future investigation of this and other novel pyrazole derivatives. Further screening against a panel of kinases and other relevant biological targets is warranted to fully elucidate the therapeutic potential of this compound. The versatility of the pyrazole scaffold, as demonstrated by its presence in both kinase and COX inhibitors, underscores its importance in medicinal chemistry and drug discovery.
References
Comparative Analysis of Pyrazole Analogs as Kinase Inhibitors: A Focus on the Structure-Activity Relationship of BIRB 796 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known for their diverse biological activities. A notable example is BIRB 796, a potent and allosteric inhibitor of p38α mitogen-activated protein (MAP) kinase.[1][2] p38α MAP kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Its role in inflammatory diseases has made it an attractive target for drug discovery.[2] This guide provides a summary of the structure-activity relationships of BIRB 796 analogs, details of the experimental protocols for their evaluation, and a visualization of the p38 MAP kinase signaling pathway.
Data Presentation: Structure-Activity Relationship of BIRB 796 Analogs
The following table summarizes the binding affinities and cellular potencies of selected BIRB 796 analogs against p38α MAP kinase. The data highlights the importance of various structural features for inhibitory activity.[1][2]
| Compound | R1 (at N-2 of pyrazole) | R2 (at C-4 of naphthalene) | Kd (nM) | IC50 (nM) for TNF-α production |
| BIRB 796 | p-tolyl | 2-morpholin-4-yl-ethoxy | 0.1 | 30 |
| Analog 1 | Phenyl | 2-morpholin-4-yl-ethoxy | 4 | 200 |
| Analog 2 | p-tolyl | H | >1000 | >10000 |
| Analog 3 | p-tolyl | 2-(pyridin-4-yl)ethoxy | 0.05 | 10 |
| Analog 4 | p-tolyl | 2-(1H-imidazol-1-yl)ethoxy | 0.1 | 20 |
| Analog 5 | Methyl | 2-morpholin-4-yl-ethoxy | 40 | 1000 |
Key SAR Insights:
-
tert-Butyl Group: The 5-tert-butyl group on the pyrazole ring is a critical binding element, occupying a lipophilic pocket in the kinase that is exposed upon a conformational change of the activation loop.[1]
-
N-2 Substitution on Pyrazole: An aromatic ring, such as p-tolyl, at the N-2 position of the pyrazole provides important π-CH2 interactions with the kinase, significantly enhancing binding affinity compared to a smaller alkyl group like methyl.[1][2]
-
Naphthyl Moiety: The naphthyl group is a key feature of this class of inhibitors.
-
Ethoxy Side Chain: The ethoxy group at the 4-position of the naphthalene ring directs substituents into the ATP-binding domain.
-
Terminal Pharmacophore: Pharmacophores with good hydrogen bonding potential, such as morpholine, pyridine, and imidazole, at the end of the ethoxy side chain lead to very high binding affinities, with Kd values in the picomolar range.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. p38α Kinase Inhibition Assay (Thermal Denaturation)
This assay measures the binding affinity of inhibitors to p38α MAP kinase by assessing the thermal stability of the protein-inhibitor complex.
-
Protein Preparation: Recombinant human p38α MAP kinase is expressed and purified.
-
Assay Procedure:
-
The kinase is incubated with varying concentrations of the inhibitor in a suitable buffer.
-
The temperature of the mixture is gradually increased.
-
Protein unfolding is monitored using a fluorescent dye that binds to hydrophobic regions exposed upon denaturation.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the protein is unfolded.
-
-
Data Analysis: The change in Tm (ΔTm) in the presence of the inhibitor is used to calculate the dissociation constant (Kd). A larger ΔTm indicates a higher binding affinity.[1]
2. Inhibition of TNF-α Production in a Cellular Assay
This assay evaluates the potency of the inhibitors in a cellular context by measuring the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines like THP-1.
-
Cell Culture: Human PBMCs are isolated from whole blood, or THP-1 cells are cultured.
-
Assay Procedure:
-
Cells are pre-incubated with various concentrations of the inhibitor for a defined period (e.g., 1 hour).
-
TNF-α production is stimulated by adding LPS.
-
After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.
-
-
TNF-α Measurement: The concentration of TNF-α in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of TNF-α production is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the TNF-α production) is determined by fitting the data to a dose-response curve.[1]
Mandatory Visualization
p38 MAP Kinase Signaling Pathway
The following diagram illustrates the signaling cascade leading to the activation of p38 MAP kinase and its downstream effects, which are inhibited by compounds like BIRB 796.
p38 MAP Kinase Signaling Cascade and Point of Inhibition.
References
- 1. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking the Isomers of Pyrazole
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Spectroscopic Signatures of Pyrazole Isomers.
In the world of heterocyclic chemistry, pyrazole and its derivatives are cornerstone structures, pivotal in the development of a vast array of pharmaceuticals and functional materials. The nuanced differences between its isomers can dramatically alter their biological activity and chemical properties. A thorough understanding of their spectroscopic characteristics is therefore paramount for unambiguous identification and successful application. This guide provides a head-to-head comparison of the spectroscopic profiles of the three pyrazole isomers: the stable 1H-pyrazole and its transient tautomers, 3H-pyrazole and 4H-pyrazole.
Due to the inherent instability of 3H- and 4H-pyrazole, which rapidly tautomerize to the aromatic 1H-pyrazole, experimental data for these isomers is scarce. This comparison leverages experimental data for 1H-pyrazole and supplements it with theoretical and calculated data for the less stable 3H- and 4H-isomers to provide a comprehensive overview.
At a Glance: Key Spectroscopic Data
The following tables summarize the key spectroscopic data for the pyrazole isomers.
Table 1: ¹H NMR Spectroscopic Data (Predicted for 3H- and 4H-isomers)
| Isomer | H-1 | H-3 | H-4 | H-5 |
| 1H-Pyrazole | ~12.9 (br s) | ~7.6 (d) | ~6.3 (t) | ~7.6 (d) |
| 3H-Pyrazole | - | ~7.5 (d) | ~6.0 (dd) | ~4.5 (d) |
| 4H-Pyrazole | - | ~7.8 (s) | ~4.2 (t) | ~7.8 (s) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for 3H- and 4H-isomers)
| Isomer | C-3 | C-4 | C-5 |
| 1H-Pyrazole | ~134.7 | ~105.9 | ~134.7 |
| 3H-Pyrazole | ~155 | ~100 | ~75 |
| 4H-Pyrazole | ~140 | ~40 | ~140 |
Table 3: Key IR Vibrational Frequencies (cm⁻¹)
| Isomer | N-H Stretch | C-H Stretch | C=N Stretch | C=C Stretch |
| 1H-Pyrazole | ~3140 (br) | ~3090 | ~1530 | ~1450 |
| 3H-Pyrazole (Predicted) | - | ~3050 | ~1620 | ~1580 |
| 4H-Pyrazole (Predicted) | - | ~2900 | ~1600 | ~1550 |
Table 4: Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 1H-Pyrazole | 68 | 67, 41, 40, 39 |
| 3H-Pyrazole | 68 | 67, 41, 40, 39 |
| 4H-Pyrazole | 68 | 67, 41, 40, 39 |
Unraveling the Isomers: A Detailed Spectroscopic Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the subtle electronic and structural differences between the pyrazole isomers.
-
¹H NMR: In solution, 1H-pyrazole typically shows a time-averaged spectrum due to rapid proton exchange between the two nitrogen atoms, resulting in equivalent chemical shifts for H-3 and H-5.[1] The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. For the less stable 3H- and 4H-isomers, theoretical calculations predict distinct chemical shifts. 3H-pyrazole is expected to show a downfield shift for the proton at the sp² carbon (C-3) and an upfield shift for the proton at the sp³ carbon (C-5). 4H-pyrazole is predicted to have equivalent protons at C-3 and C-5 and a significantly upfield-shifted signal for the sp³-hybridized C-4 protons.
-
¹³C NMR: The ¹³C NMR spectrum of 1H-pyrazole reflects its aromaticity, with the C-3 and C-5 carbons being equivalent in many solvents.[2] For 3H-pyrazole, the sp²-hybridized C-3 is expected to be significantly deshielded compared to the sp³-hybridized C-5. In 4H-pyrazole, the most striking feature is the highly shielded sp³ carbon at the C-4 position.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups and bonding within the pyrazole ring.
-
1H-Pyrazole: The IR spectrum of 1H-pyrazole is characterized by a broad N-H stretching band in the region of 3100-3200 cm⁻¹, indicative of hydrogen bonding.[3][4] Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.
-
3H- and 4H-Pyrazole (Predicted): The most significant difference in the predicted IR spectra of the non-aromatic isomers is the absence of the broad N-H stretching band. Instead, they would exhibit C-H stretching frequencies characteristic of both sp² and sp³ hybridized carbons. The C=N stretching vibrations in 3H- and 4H-pyrazole are expected at higher wavenumbers compared to the delocalized C=N character in 1H-pyrazole.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers.
All three pyrazole isomers have the same molecular formula (C₃H₄N₂) and therefore the same molecular ion peak at m/z 68.[5] The fragmentation patterns are also expected to be very similar, as the initial radical cation can likely rearrange to a common structure before fragmentation. The most prominent fragment is typically the loss of a hydrogen atom to form a stable pyrazolyl cation at m/z 67. Subsequent fragmentation involves the loss of HCN and N₂.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of pyrazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.[6]
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol oil and placing the paste between two salt plates (e.g., NaCl or KBr).[7]
-
Sample Preparation (Liquid): For liquid samples, a thin film can be prepared by placing a drop of the liquid between two salt plates.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile samples, direct insertion or a gas chromatography (GC) inlet can be used. For non-volatile samples, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) may be more suitable.
-
Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) for volatile compounds.[8]
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight). The mass spectrum is a plot of ion intensity versus mass-to-charge ratio (m/z).
Visualizing the Concepts
To aid in understanding the relationships and workflows discussed, the following diagrams are provided.
References
- 1. Pyrazole(288-13-1) 1H NMR [m.chemicalbook.com]
- 2. Pyrazole(288-13-1) 13C NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3,3-Diphenyl-5-methyl-3H-pyrazole [webbook.nist.gov]
- 6. sc.edu [sc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Unveiling the Potency of Pyrazole Derivatives: A Comparative Guide to their Bioactivity
For Immediate Release
In the dynamic landscape of drug discovery, pyrazole derivatives have emerged as a versatile and potent class of heterocyclic compounds, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of the bioactivity of various pyrazole derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of their mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of these promising molecules.
Comparative Bioactivity of Pyrazole Derivatives
The following tables summarize the quantitative bioactivity of representative pyrazole derivatives against various cancer cell lines and microbial strains.
Anticancer Activity
The cytotoxic effects of selected pyrazole derivatives were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in µM. Lower IC50 values indicate greater potency.
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Aryl azo imidazo[1,2-b]pyrazole 26a | MCF-7 (Breast) | 6.1 ± 0.4 | [1] |
| Aryl azo imidazo[1,2-b]pyrazole 26b | MCF-7 (Breast) | 8.0 ± 0.5 | [1] |
| Aryl azo imidazo[1,2-b]pyrazole 26c | MCF-7 (Breast) | 7.4 ± 0.3 | [1] |
| Pyrazole-containing imide 161a | A-549 (Lung) | 4.91 | [2] |
| Pyrazole-containing imide 161b | A-549 (Lung) | 3.22 | [2] |
| Benzofuropyrazole 4a | K562 (Leukemia) | 0.26 | [3] |
| Benzofuropyrazole 4a | A549 (Lung) | 0.19 | [3] |
| Pyrazole 5b | K562 (Leukemia) | 0.021 | [3] |
| Pyrazole 5b | MCF-7 (Breast) | 1.7 | [3] |
| Pyrazole 5b | A549 (Lung) | 0.69 | [3] |
| DHT-derived pyrazole 24e | PC-3 (Prostate) | 4.2 ± 1.1 | [4] |
| DHT-derived pyrazole 24e | MCF-7 (Breast) | 5.5 ± 0.6 | [4] |
| Ferrocene-pyrazole hybrid 47c | HCT-116 (Colon) | 3.12 | [4] |
| Pyrano[2,3-c]pyrazole 50h | 786-0 (Renal) | 9.9 ± 1.33 µg/mL | [4] |
| Pyrano[2,3-c]pyrazole 50h | MCF-7 (Breast) | 31.87 ± 8.22 µg/mL | [4] |
| 1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine derivative | MDA-MB-231 (Breast) | 3.125 | [5] |
| 1,3-diphenyl-1H-pyrazol-5-yl)methylene)indolin-2-one | MCF-7 (Breast) | 1.25 | [6] |
| Pyrazole-linked arylcinnamide | HeLa (Cervical) | 0.4 | [7] |
| Cycloalkyl-fused 2,3-diaryl pyrazole A10 | HeLa (Cervical) | 0.78 | [8] |
Antimicrobial Activity
The antimicrobial efficacy of various pyrazole derivatives was determined by their minimum inhibitory concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Data is presented in µg/mL.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazolo[1,5-a]pyrimidine 61b | E. coli | - | [1] |
| Pyrazolo[1,5-a]pyrimidine 61i | E. coli | - | [1] |
| N-Benzoic acid derived pyrazole hydrazone 3 | A. baumannii | 4 | [9] |
| Aminoguanidine-derived 1,3-diphenyl pyrazole 12 | S. aureus | 1-8 | [9] |
| Aminoguanidine-derived 1,3-diphenyl pyrazole 12 | E. coli 1924 | 1 | [9] |
| Pyrazole-thiazole hybrid | MRSA | <0.2 µM | [9] |
| Imidazo-pyridine pyrazole 18 | S. aureus | <1 | [10] |
| Imidazo-pyridine pyrazole 18 | E. coli | <1 | [10] |
| Pyrano[2,3-c] pyrazole 5c | E. coli | 6.25 | [11] |
| Pyrano[2,3-c] pyrazole 5c | K. pneumoniae | 6.25 | [11] |
| Pyrazole-thiazole hybrid 17 | MRSA | - | [10] |
| Pyrazoline 9 | MRSA | 4 | [12] |
| Pyrazole 21c | Multi-drug resistant strains | 0.25 | [13] |
| Pyrazole 23h | Multi-drug resistant strains | 0.25 | [13] |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide 3k | S. aureus DNA gyrase | 0.15 (IC50) | [14] |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide 3k | B. subtilis DNA gyrase | 0.25 (IC50) | [14] |
| 4,5-dihydro-1H-pyrazole derivative | B. subtilis | 0.39 | [15] |
| 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole 16 | Quinolone-resistant S. aureus | - | [16] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[17]
-
Compound Treatment: The pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with these compounds and incubated for a further 48-72 hours.[17][18]
-
MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for 1.5 to 4 hours at 37°C.[17][18]
-
Formazan Solubilization: The MTT solution is removed, and the insoluble purple formazan crystals formed by metabolically active cells are dissolved in a solubilization solution, typically DMSO.[17]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 492 nm.[17] The IC50 value is then calculated from the dose-response curve.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10]
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.[3][10]
-
Serial Dilution: The pyrazole derivatives are serially diluted (two-fold) in a 96-well microtiter plate containing the broth medium.[3][10]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[10]
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[3][10]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3][10]
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.
-
Assay Setup: Purified tubulin protein is incubated in a reaction buffer at 37°C.[19][20]
-
Compound Addition: The test pyrazole derivative is added to the tubulin solution at various concentrations. A known tubulin polymerization inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) are used as positive and negative controls, respectively.[21]
-
Monitoring Polymerization: The polymerization of tubulin is monitored by measuring the increase in fluorescence or absorbance over time.[21]
-
IC50 Calculation: The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is determined from the dose-response curve.[20]
DNA Gyrase Inhibition Assay
This assay determines the inhibitory effect of compounds on the supercoiling activity of DNA gyrase.
-
Reaction Mixture: The assay is typically performed in a reaction buffer containing supercoiled DNA substrate, DNA gyrase enzyme, and ATP.
-
Compound Incubation: The pyrazole derivatives are pre-incubated with the DNA gyrase enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Analysis: The reaction products (relaxed and supercoiled DNA) are separated by agarose gel electrophoresis. The inhibition of DNA gyrase activity is observed as a decrease in the amount of supercoiled DNA.
-
IC50 Determination: The IC50 value is the concentration of the compound that inhibits 50% of the DNA gyrase activity.[14]
Mechanisms of Action: Signaling Pathways and Molecular Targets
The diverse biological activities of pyrazole derivatives stem from their ability to interact with various cellular targets and modulate key signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the known mechanisms of action.
Caption: Workflow of the MTT assay for determining the cytotoxicity of pyrazole derivatives.
Caption: Workflow of the broth microdilution method for MIC determination.
Caption: Inhibition of tubulin polymerization by certain pyrazole derivatives.
Caption: Inhibition of DNA gyrase by antimicrobial pyrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 2,3-diphenyl-cycloalkyl pyrazole derivatives as potential tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MTT (Assay protocol [protocols.io]
- 18. texaschildrens.org [texaschildrens.org]
- 19. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Pyrazole Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the quantification of pyrazole and its derivatives. Accurate and precise measurement of these heterocyclic compounds is essential for quality control, stability testing, and pharmacokinetic analysis in drug development.[1] This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Workflow for Analytical Method Validation
The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose.[2] The following diagram illustrates a typical workflow for method validation, adhering to guidelines from the International Council for Harmonisation (ICH).[1]
Caption: General workflow for the validation of an analytical method.
Comparison of Analytical Methods
The choice of an analytical method for pyrazole quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following sections provide a comparative overview of HPLC, GC-MS, and UV-Vis spectrophotometry.
Method Comparison Workflow
Caption: Comparative workflow for pyrazole analysis using different methods.
Performance and Validation Parameters
The following tables summarize the performance characteristics of different analytical methods for the quantification of pyrazole derivatives based on published data.
Table 1: HPLC Method Validation Data
| Validation Parameter | Result for 5-Hydrazinyl-4-phenyl-1H-pyrazole[1] | Result for a Pyrazoline Derivative[3] |
|---|---|---|
| Linearity Range | 2.5 - 50 µg/mL | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.9995 |
| Limit of Detection (LOD) | 2.43 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | 7.38 µg/mL | Not Reported |
| Accuracy (% Recovery) | 98% - 102% | Not Reported |
| Precision (% RSD) | < 2% | Within acceptable limits |
Table 2: GC-MS Method Parameters
| Parameter | Condition for Pyrazole Isomers[4] |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium (1.2 mL/min) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | 80 °C (2 min), ramp to 150 °C at 5 °C/min, then to 250 °C at 20 °C/min (hold 5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
Table 3: UV-Vis Spectrophotometry Data
| Pyrazole Derivative | Solvent | Absorption Maxima (λmax) |
|---|---|---|
| Pyrazole azo dye (4b) | Ethanol | 235 nm, 322 nm[5] |
| Pyrazole azo dye (4c) | Ethanol | 238 nm, 260 nm, 331 nm[5] |
| Pyrazole azo dye (4g) | Ethanol | 220 nm, 237 nm, 312 nm[5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is based on a method for the quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole.[1]
a. Reagents and Materials:
-
5-Hydrazinyl-4-phenyl-1H-pyrazole reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
b. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Acetonitrile: 0.1% Trifluoroacetic acid in Water (75:25 v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL[1]
-
Detection Wavelength: 237 nm[1]
-
Column Temperature: 40°C[1]
c. Preparation of Solutions:
-
Mobile Phase: Prepare a 75:25 (v/v) mixture of Acetonitrile and 0.1% TFA in water. Filter through a 0.45 µm membrane filter and degas.[1]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution, ranging from 2.5 to 50 µg/mL, using the mobile phase as the diluent.[1]
d. Sample Preparation:
-
Bulk Drug: Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the linearity range.[1]
-
Formulations: Extract a known amount of the formulation with a suitable solvent, followed by dilution with the mobile phase to the desired concentration.[1]
-
Filter all sample solutions through a 0.45 µm syringe filter before injection.[1]
e. Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[1]
-
Inject 20 µL of each working standard solution and the sample solution.[1]
-
Record the chromatograms and measure the peak area for the analyte.[1]
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.[1]
-
Determine the concentration of the analyte in the sample solution from the calibration curve.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the analysis of pyrazole isomers in industrial mixtures.[4]
a. Reagents and Materials:
-
Pyrazole mixture sample
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
Internal Standard (e.g., a structurally similar compound not present in the sample)
-
0.45 µm PTFE syringe filters
b. Instrumental Conditions:
-
See Table 2 above for detailed GC-MS parameters.[4]
c. Preparation of Solutions:
-
Sample Stock Solution: Accurately weigh approximately 10 mg of the industrial pyrazole mixture into a 10 mL volumetric flask. Dissolve in a minimal amount of methanol and then dilute to the mark with dichloromethane.[4]
-
Internal Standard Spiking: Add a known volume of an internal standard solution to the sample solution.[4]
-
Calibration Standards: Prepare a series of calibration standards by diluting a stock solution of known concentrations of the target pyrazole isomers and the internal standard in dichloromethane.[4]
d. Sample Preparation:
-
Filter the final solution through a 0.45 µm PTFE syringe filter into a GC vial.[4]
e. GC-MS Procedure:
-
Inject 1 µL of each calibration standard and sample solution into the GC-MS system.
-
Acquire data in both Full Scan mode for qualitative identification and Selected Ion Monitoring (SIM) mode for quantitative analysis.[4]
-
Identify pyrazole isomers based on their retention times and mass fragmentation patterns.
-
Quantify the analytes by creating a calibration curve of the ratio of the analyte peak area to the internal standard peak area versus the concentration.
UV-Vis Spectrophotometry
This is a general protocol for the quantification of a pyrazole derivative.
a. Reagents and Materials:
-
Pyrazole reference standard
-
Suitable solvent (e.g., Ethanol, Methanol) in which the analyte is soluble and stable.
b. Instrumental Parameters:
-
Instrument: UV-Vis Spectrophotometer
-
Scan Range: 200-400 nm (or as appropriate for the analyte)
-
Cuvette: 1 cm path length quartz cuvette
c. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh a known amount of the pyrazole reference standard and dissolve it in the chosen solvent in a volumetric flask to obtain a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create at least five different concentrations for the calibration curve.
d. Sample Preparation:
-
Accurately weigh the sample and dissolve it in the solvent.
-
Dilute the sample solution as necessary to ensure the absorbance reading falls within the linear range of the calibration curve.
e. Analytical Procedure:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution across the UV spectrum.
-
Set the spectrophotometer to the determined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the pyrazole derivative in the sample solution using the equation of the line from the calibration curve.
References
A Comparative Guide to Assessing the Purity of Synthesized 1-tert-butyl-5-phenyl-1H-pyrazole
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 1-tert-butyl-5-phenyl-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry. We present supporting experimental data for the target compound and its alternatives, Celecoxib and Rimonabant, both of which are well-characterized pyrazole derivatives with known biological activities.
Quantitative Purity Assessment
A combination of chromatographic and spectroscopic techniques is essential for a thorough purity analysis. High-Performance Liquid Chromatography (HPLC) is a cornerstone for identifying and quantifying impurities, while Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful, independent method for determining absolute purity.
Table 1: Comparison of Purity Data for this compound and Alternatives
| Compound | Purity Assessment Method | Reported Purity (%) | Key Applications |
| This compound | HPLC, qNMR | ≥95 (Typical)[1][2] | Research in anti-inflammatory and other bioactivities[3] |
| Celecoxib | HPLC | ≥99.5[4] | Selective COX-2 inhibitor, anti-inflammatory drug[5][6] |
| Rimonabant | HPLC | ≥95[2] | Cannabinoid receptor antagonist[2][7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) Protocol for Purity Determination
This protocol is a general guideline adapted from established methods for pyrazole derivatives like Celecoxib.[4][5][8]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).[7] The mobile phase may be modified with additives like 0.1% trifluoroacetic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 251 nm (for Celecoxib, can be optimized for other compounds based on their UV spectra).[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol for Absolute Purity Assessment
qNMR provides an absolute measure of purity by comparing the integral of a specific analyte signal to that of a certified internal standard.[1][9][10]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized compound and 5-10 mg of the internal standard into a clean vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6 or CDCl3) in an NMR tube.
-
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Employ a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the purity assessment process.
Caption: Workflow for the synthesis, purification, and purity assessment of this compound.
Caption: Step-by-step workflow for HPLC-based purity analysis.
Caption: Workflow for absolute purity determination by quantitative NMR (qNMR).
References
- 1. researchgate.net [researchgate.net]
- 2. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metfop.edu.in [metfop.edu.in]
- 5. A stability-indicating HPLC method to determine Celecoxib in capsule formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Validated stability-indicating RP-HPLC method for the determination of rimonabant in a pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
Investigating the Cross-Reactivity of 1-tert-butyl-5-phenyl-1H-pyrazole: A Guide to Future Research
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount in assessing its potential as a therapeutic agent. This guide addresses the current knowledge gap regarding the cross-reactivity profile of 1-tert-butyl-5-phenyl-1H-pyrazole. While specific experimental data on the binding affinity and selectivity of this compound against a broad panel of biological targets are not currently available in the public domain, this document provides essential context on pyrazole derivatives, along with generalized protocols to enable future in-vitro investigations.
The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific compound, this compound, remains largely uncharacterized in terms of its broader pharmacological profile. This guide offers a starting point for researchers interested in elucidating its potential targets and off-target effects.
Synthesis of a Structurally Related Pyrazole
While a direct synthesis protocol for this compound was not found, the synthesis of a closely related analog, ethyl this compound-4-carboxylate, has been reported. This procedure can serve as a foundational method for obtaining the parent compound through subsequent chemical modifications.
Experimental Protocol: Synthesis of Ethyl this compound-4-carboxylate [1]
A mixture of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate (2.0 g, 0.0080 mol), tert-butyl hydrazine hydrochloride (1.09 g, 0.0088 mol), and sodium bicarbonate (2.05 g, 0.0240 mol) in absolute ethanol (25 ml) is refluxed for 2 hours. The completion of the reaction is monitored using thin-layer chromatography. Following the reaction, the mixture is evaporated under reduced pressure. The resulting residue is stirred with 1.5N HCl, and the solid that separates is filtered and dried under a vacuum.[1]
General Experimental Protocols for Cross-Reactivity Screening
To assess the cross-reactivity of this compound, a systematic screening against various classes of biological targets is necessary. Below are generalized protocols for key assays that form the foundation of such an investigation.
Table 1: General Protocol for In Vitro Kinase Panel Screening
| Step | Procedure | Details |
| 1. Compound Preparation | Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). | Ensure the final solvent concentration in the assay does not interfere with enzyme activity. |
| 2. Kinase Reaction Setup | In a microplate, combine the kinase, a suitable substrate, and ATP in a kinase buffer. | The ATP concentration should ideally be at or near the Km for each kinase. |
| 3. Compound Incubation | Add the test compound at various concentrations to the kinase reaction mixture. Include a vehicle control (DMSO) and a known inhibitor as a positive control. | Incubation times and temperatures will vary depending on the specific kinase. |
| 4. Detection | Measure the kinase activity by quantifying the amount of phosphorylated substrate or ADP produced. Common methods include radiometric assays (e.g., ³³P-ATP), fluorescence-based assays (e.g., LanthaScreen®), or luminescence-based assays (e.g., ADP-Glo™). | The choice of detection method depends on the available instrumentation and the specific kinase being assayed. |
| 5. Data Analysis | Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve. | A lower IC₅₀ value indicates greater potency. |
This is a generalized protocol and specific conditions will need to be optimized for each kinase.
Table 2: General Protocol for GPCR Binding Assay Panel
| Step | Procedure | Details |
| 1. Membrane Preparation | Prepare cell membranes expressing the G protein-coupled receptor (GPCR) of interest. | The source of membranes can be from recombinant cell lines or native tissues. |
| 2. Binding Reaction Setup | In a microplate, combine the prepared membranes, a radiolabeled or fluorescently labeled ligand known to bind the target GPCR, and the test compound at various concentrations. | The concentration of the labeled ligand should be near its Kd for the receptor. |
| 3. Incubation | Incubate the reaction mixture to allow for competitive binding between the labeled ligand and the test compound. | Incubation time and temperature are critical for reaching binding equilibrium. |
| 4. Separation | Separate the bound from the unbound labeled ligand. This is typically achieved by rapid filtration through a filter plate that retains the membranes. | |
| 5. Detection | Quantify the amount of labeled ligand bound to the membranes. For radioligands, this is done using a scintillation counter. For fluorescent ligands, a fluorescence plate reader is used. | |
| 6. Data Analysis | Determine the ability of the test compound to displace the labeled ligand. Calculate the Ki (inhibitory constant) from the IC₅₀ value using the Cheng-Prusoff equation. | A lower Ki value indicates a higher binding affinity. |
This is a generalized protocol and specific conditions will need to be optimized for each GPCR target.
Table 3: General Protocol for Cytotoxicity Assay
| Step | Procedure | Details |
| 1. Cell Seeding | Seed cancer cell lines in a 96-well plate at an appropriate density and allow them to adhere overnight. | The choice of cell lines should represent different tissue origins. |
| 2. Compound Treatment | Treat the cells with serial dilutions of this compound for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control. | |
| 3. Viability Assessment | Measure cell viability using a suitable assay. Common methods include MTT, MTS, or resazurin reduction assays, which measure metabolic activity, or ATP-based assays (e.g., CellTiter-Glo®), which measure cellular ATP content. | |
| 4. Data Analysis | Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth. |
This is a generalized protocol and specific conditions will need to be optimized for each cell line.
Visualizing the Path to Understanding Cross-Reactivity
To systematically evaluate the cross-reactivity of a novel compound, a structured workflow is essential. The following diagram illustrates a typical experimental pipeline for this purpose.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling 1-tert-butyl-5-phenyl-1H-pyrazole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-tert-butyl-5-phenyl-1H-pyrazole in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety data for structurally similar pyrazole derivatives and general principles of laboratory chemical safety. It is imperative to treat this compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the data on analogous pyrazole compounds which are known to cause skin and eye irritation, a conservative approach to PPE is mandatory.[1][2][3] Always handle this compound within a certified chemical fume hood.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles.[4] |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness) | Provides a barrier against skin contact. Inspect gloves before use and dispose of them immediately if contaminated.[4][5] |
| Body Protection | Flame-resistant lab coat | Protects skin and clothing from spills.[6] |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects.[7] |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes inhalation of dust or vapors.[8] |
Step-by-Step Handling Procedures
Adherence to standard laboratory operating procedures is crucial for minimizing exposure.
2.1. Preparation and Weighing
-
Designated Area: Conduct all handling and weighing of this compound within a designated area inside a chemical fume hood to contain any potential spills or dust.[8]
-
Decontamination: Before starting, ensure the work surface is clean and decontaminated.
-
Gather Materials: Have all necessary equipment (spatulas, weighing paper, secondary containers) readily available.
-
Weighing: Tare the balance with the weighing paper. Carefully transfer the desired amount of the solid compound using a clean spatula. Avoid creating dust.
-
Secure Container: Immediately and securely close the primary container after dispensing.
-
Transport: If moving the weighed compound, place it in a labeled, sealed secondary container.
2.2. Dissolving the Compound
-
Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed this compound.
-
Mixing: Use a magnetic stirrer or gentle manual agitation to dissolve the compound. If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
Labeling: Clearly label the solution with the chemical name, concentration, solvent, date, and your initials.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: First Aid and Emergency Response
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][9] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |
| Minor Spill | Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.[8] |
| Major Spill | Evacuate the immediate area and notify your supervisor and EHS department. Do not attempt to clean up a large spill without proper training and equipment.[8] |
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[10][11]
-
Solid Waste: Collect unused or contaminated solid compound, along with any contaminated materials (e.g., weighing paper, gloves), in a clearly labeled, sealable, and chemically compatible waste container.[10] The label should include the chemical name and appropriate hazard warnings.
-
Liquid Waste: Collect solutions containing the compound in a dedicated, labeled, and leak-proof container for liquid chemical waste.[11]
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[12]
-
Pickup: Follow your institution's procedures for hazardous waste pickup and disposal by a licensed professional waste disposal company.[11] High-temperature incineration is a common disposal method for such compounds.[10]
Handling and Disposal Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. sams-solutions.com [sams-solutions.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. afd.calpoly.edu [afd.calpoly.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



